Acetylsventenic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(1R,2S,4S,5S,9S,10S,13S)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
OTGKWSJHAGHYIW-OIELIUQCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Acetylsventenic Acid: A Technical Guide to a Promising ent-Kaurane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylsventenic acid, a naturally occurring diterpenoid, represents a molecule of significant interest within the scientific community, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its discovery, natural origin, and physicochemical properties. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related ent-kaurane diterpenoids from its source organism, Rabdosia excisa. This guide also presents representative experimental protocols and discusses the potential biological activities and mechanisms of action based on current knowledge of this compound class, offering a valuable resource for researchers and drug development professionals.
Introduction
This compound is a member of the ent-kaurane class of diterpenoids, a large and structurally diverse family of natural products.[1] It is a derivative of sventenic acid, also isolated from the same natural source. The exploration of compounds from the genus Rabdosia (family Lamiaceae) has yielded a multitude of bioactive molecules, with research intensifying since the 1970s.[1] These efforts have led to the isolation and identification of hundreds of novel ent-kaurane diterpenoids, many of which exhibit promising pharmacological activities.[1]
Discovery and Origin
This compound is a natural product isolated from the herbs of Rabdosia excisa.[2] Its discovery is part of the broader scientific investigation into the chemical constituents of the Rabdosia genus, which is a rich source of ent-kaurane diterpenoids.[1] The parent compound, sventenic acid, is also found in Rabdosia excisa.[3][4]
Table 1: Physicochemical Properties of this compound and Sventenic Acid
| Property | This compound | Sventenic Acid |
| CAS Number | 126737-42-6 | 126778-79-8 |
| Molecular Formula | C22H32O4 | C20H30O3 |
| Synonyms | (4beta,7beta)-7-(Acetyloxy)-kaur-16-en-18-oic acid | Not specified |
| Compound Class | Diterpenoid | Diterpenoid |
| Natural Source | Rabdosia excisa | Rabdosia excisa |
Experimental Protocols
While the specific, original protocol for the isolation of this compound is not detailed in the available literature, a representative methodology can be constructed based on common practices for extracting diterpenoids from Rabdosia species.
Representative Isolation and Purification Protocol
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
-
Extraction:
-
Air-dried and powdered aerial parts of Rabdosia excisa are extracted exhaustively with a solvent such as 80% ethanol (B145695) or petroleum ether at room temperature.[5]
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[5]
-
The fractions are concentrated under vacuum.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a hexane-ethyl acetate or chloroform-methanol gradient, is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled.
-
-
Final Purification:
-
Further purification is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Potential Signaling Pathways
Table 2: Reported Biological Activities of Related ent-Kaurane Diterpenoids
| Activity | Compound(s) | Source Organism(s) | Key Findings |
| Cytotoxicity | Kamebakaurin | Rabdosia excisa | Potently inhibits cell proliferation and induces apoptosis in Chronic Myelogenous Leukemia (CML) cells. |
| Anti-inflammatory | Kaurenoic acid | Wedelia, Mikania, etc. | Exhibits anti-inflammatory properties. |
| Apoptosis and Ferroptosis Induction | 11β-hydroxy-ent-16-kaurene-15-one | Jungermannia tetragona | Induces both apoptosis and ferroptosis in cancer cells by increasing cellular ROS levels. |
| Cardiac Effects | Kamebakaurin, Kamebanin, Excisanin A | Rabdosia excisa | Can increase cardiac contractility in guinea pigs. |
This table presents data for related compounds to illustrate the potential activities of this compound.
The mechanism of action for cytotoxic ent-kaurane diterpenoids is often linked to the induction of oxidative stress. These compounds can covalently bind to glutathione (B108866) (GSH) and sulfhydryl groups in antioxidant enzymes, leading to a disruption of intracellular redox homeostasis. This can trigger programmed cell death pathways like apoptosis and ferroptosis. A potential signaling pathway, based on studies of related compounds, is outlined below.
Caption: A potential signaling pathway for ent-kaurane diterpenoids.
Conclusion and Future Directions
This compound, as an ent-kaurane diterpenoid from Rabdosia excisa, belongs to a class of natural products with demonstrated potential for therapeutic applications, particularly in oncology. While specific data on its biological activity and mechanism of action are currently lacking in the public domain, the known activities of related compounds suggest that it warrants further investigation. Future research should focus on the definitive isolation and characterization of this compound, followed by comprehensive screening for its biological activities. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. This compound | 126737-42-6 | Benchchem [benchchem.com]
- 2. An ent-Kaurane Diterpenoid Isolated from Rabdosia excisa Suppresses Bcr-Abl Protein Expression in Vitro and in Vivo and Induces Apoptosis of CML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ngu.repo.nii.ac.jp [ngu.repo.nii.ac.jp]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Acetylsventenic Acid from Rabdosia excisa: A Technical Guide to Natural Source Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Rabdosia excisa (Maxim.) H. Hara, a member of the Lamiaceae family, is a medicinal plant known for its rich composition of bioactive secondary metabolites.[1] The primary chemical constituents of interest are the ent-kaurane diterpenoids, a class of compounds that have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1] Among the diverse array of diterpenoids isolated from this plant is Acetylsventenic acid, a compound of interest for further pharmacological investigation.
This whitepaper serves as a technical guide for the isolation of this compound. Given the absence of a specific, published protocol for this compound, a composite, state-of-the-art methodology is presented. This methodology is derived from successful isolation campaigns of other major diterpenoids from Rabdosia excisa and related species, such as Kamebakaurin and Oridonin.
General Isolation Workflow
The isolation of diterpenoids from Rabdosia excisa is a multi-step process that begins with the extraction of the dried plant material, followed by systematic fractionation and chromatographic purification to yield the pure compound.
Caption: General workflow for the isolation of diterpenoids from Rabdosia excisa.
Detailed Experimental Protocols
The following protocols are a composite representation of methodologies used for isolating ent-kaurane diterpenoids from Rabdosia species.
Plant Material and Extraction
-
Plant Material Preparation: The aerial parts or whole plants of Rabdosia excisa are collected, air-dried in the shade, and coarsely powdered.
-
Extraction:
-
The powdered plant material (e.g., 3.0 kg) is extracted with 75-95% ethanol under reflux for 2-3 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Alternatively, ultrasound-assisted extraction (UAE) can be employed for higher efficiency. Optimized conditions for a related diterpenoid, Kamebakaurin, were found to be 65.5% acetone (B3395972) at 35°C for approximately 25 minutes.[2]
-
The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation of the Crude Extract
-
The concentrated crude extract is suspended in water.
-
The aqueous suspension is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This separates the complex mixture into fractions based on the polarity of the constituent compounds.
-
Petroleum Ether (or n-hexane): To remove non-polar constituents like fats and sterols.
-
Ethyl Acetate: This fraction is typically enriched with diterpenoids.
-
n-Butanol: To isolate more polar compounds, such as glycosides.
-
-
Each fraction is concentrated in vacuo to yield the respective dried fractions. The ethyl acetate fraction is the primary candidate for the isolation of this compound.
Chromatographic Purification
The diterpenoid-rich ethyl acetate fraction is subjected to multiple rounds of chromatography to isolate the target compound.
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column (200-300 mesh).
-
The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent and gradually increasing the polarity. A typical gradient is dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100:0 and gradually increasing to 1:1 or more polar ratios.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined to yield several sub-fractions.
-
-
Sephadex LH-20 Chromatography:
-
Sub-fractions that require further purification can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol (B129727) as the mobile phase, to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18).
-
A common mobile phase is a gradient of methanol-water or acetonitrile-water.
-
The eluent is monitored by a UV detector, and peaks corresponding to the target compound are collected.
-
Removal of the solvent yields the purified this compound.
-
Structural Elucidation
The structure of the isolated pure compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., via HRESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
Specific yield data for this compound from Rabdosia excisa is not available in the reviewed literature. However, data from the isolation of other diterpenoids can provide a general expectation of yield.
| Compound | Plant Source | Extraction Method | Yield | Reference |
| Kamebakaurin | Rabdosia excisa | Ultrasound-Assisted Extraction | 0.708 mg/g (of dried plant) | [2][3] |
| Oridonin | Rabdosia excisa | Maceration/Reflux | Not specified | [1] |
| Isokamebakaurin | Rabdosia excisa | Maceration/Reflux | Not specified | [1] |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not yet extensively documented, other ent-kaurane diterpenoids from Rabdosia excisa exhibit significant bioactivities, particularly cytotoxic effects against cancer cell lines. For instance, Kamebakaurin has been shown to induce apoptosis in Chronic Myelogenous Leukemia (CML) cells by down-regulating the Bcr-Abl oncoprotein.
A hypothetical signaling pathway that could be investigated for a novel diterpenoid like this compound, based on the known activities of related compounds, is the inhibition of a pro-survival signaling pathway in cancer cells.
References
Screening Acetylsventenic Acid for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylsventenic acid, an ent-kaurane diterpenoid, belongs to a class of natural products recognized for a wide spectrum of biological activities, notably cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive framework for the biological activity screening of this compound and related ent-kaurane diterpenoids. Drawing upon established methodologies for this compound class, this document outlines detailed experimental protocols, data presentation strategies, and the underlying signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide utilizes data from closely related and well-studied ent-kaurane diterpenoids, such as Oridonin, isolated from the Rabdosia genus, to provide a robust predictive model for screening.
Introduction to this compound and Ent-kaurane Diterpenoids
This compound is a member of the ent-kaurane diterpenoid family, a large and structurally diverse group of natural products.[1] These compounds are predominantly isolated from plants of the Isodon (formerly Rabdosia) genus.[1][2] The academic and commercial interest in ent-kaurane diterpenoids stems from their potent and varied biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The rigid tetracyclic kaurane (B74193) skeleton is a prime candidate for structure-activity relationship (SAR) studies, aiming to develop more potent and selective therapeutic agents.[4]
Core Biological Activities and Screening Strategies
The primary biological activities associated with ent-kaurane diterpenoids are cytotoxicity against cancer cells and anti-inflammatory effects. Therefore, a comprehensive screening of this compound should prioritize these two areas.
Cytotoxic Activity Screening
A significant body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1][5]
| Compound | HeLa (Cervical) | PC3 (Prostate) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Oridonin | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.2 ± 0.4 | 4.8 ± 0.5 | 6.7 ± 0.8 |
| Ponicidin | 8.3 ± 1.1 | 12.5 ± 1.5 | 9.7 ± 1.2 | 15.2 ± 1.9 | 18.4 ± 2.2 |
| Hypothetical this compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The data for Oridonin and Ponicidin are representative values collated from various studies and are intended to provide a comparative baseline for the screening of this compound.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, PC3, MCF-7, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Activity Screening
Ent-kaurane diterpenoids are known to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of inflammatory signaling pathways such as NF-κB.[6][7]
| Compound | LPS-stimulated RAW 264.7 Macrophages |
| Oridonin | 12.8 ± 1.5 |
| Ponicidin | 25.4 ± 3.1 |
| Hypothetical this compound | Data to be determined |
Note: The data for Oridonin and Ponicidin are representative values and serve as a benchmark for the screening of this compound.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control. Calculate the IC50 value.
Elucidation of Signaling Pathways
Understanding the mechanism of action of this compound requires investigating its impact on key cellular signaling pathways.
Apoptosis Pathway
Ent-kaurane diterpenoids frequently induce apoptosis in cancer cells. This can be investigated through Western blot analysis of key apoptotic proteins.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of ent-kaurane diterpenoids are often mediated by the inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of this compound. The outlined protocols for cytotoxicity and anti-inflammatory assays, along with the illustrative signaling pathways, offer a clear roadmap for researchers. Future research should focus on obtaining specific quantitative data for this compound to validate these predictive models. Further investigations into its mechanism of action, potential for synergistic effects with other compounds, and in vivo efficacy are warranted to fully elucidate its therapeutic potential. The exploration of SAR by modifying the acetyl and carboxylic acid groups on the kaurane skeleton could lead to the development of novel and more potent drug candidates.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. This compound | 126737-42-6 | Benchchem [benchchem.com]
- 5. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaibinhjmp.vn [thaibinhjmp.vn]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Acetylsventenic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsventenic acid, a derivative of the diterpenoid sventenic acid, possesses a complex molecular structure characterized by a lipophilic tetracyclic core and a polar carboxylic acid group. This amphipathic nature governs its solubility in various laboratory solvents, a critical parameter for experimental design, formulation development, and biological assays. This guide provides an estimated solubility profile of this compound, details a standard protocol for its experimental determination, and explores a relevant biological pathway associated with similar diterpenoid compounds.
Estimated Solubility of this compound
The solubility of this compound is predicted based on data from analogous diterpenoid resin acids, such as abietic acid and pimaric acid. These compounds are generally insoluble in water but show good solubility in several organic solvents.[1][2][3] The acetylation of the parent sventenic acid is expected to slightly decrease its polarity, which may marginally affect its solubility in polar protic solvents. However, for the purpose of this guide, its solubility in organic solvents is estimated to be in a similar range to its non-acetylated counterparts.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity (Relative to Water) | Estimated Solubility | Notes |
| Water | H₂O | 1.000 | Insoluble | Diterpenoids like abietic acid are insoluble in water.[1][2] |
| Ethanol | C₂H₅OH | 0.654 | Soluble (~20 mg/mL) | Based on the solubility of abietic acid in ethanol.[4] |
| Methanol | CH₃OH | 0.762 | Soluble | Generally good solubility for resin acids. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.444 | Very Soluble (~30-100 mg/mL) | Pimaric acid is highly soluble in DMSO (100 mg/mL)[5], and abietic acid is soluble at ~30 mg/mL.[4] Isopimaric acid is soluble at ~26 mg/mL.[6] |
| Dimethylformamide (DMF) | (CH₃)₂NCH | 0.386 | Soluble (~30 mg/mL) | Based on the solubility of abietic acid in DMF.[4] |
| Acetone | (CH₃)₂CO | 0.355 | Soluble | Abietic and pimaric acids are soluble in acetone.[1][2][7] |
| Diethyl Ether | (C₂H₅)₂O | 0.117 | Soluble | Abietic and pimaric acids are soluble in diethyl ether.[1][2][7] |
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or other quantitative analytical instrument.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
3. Workflow Diagram for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Biological Context: The NF-κB Signaling Pathway
Many diterpenoids and resin acids exhibit significant biological activities, including anti-inflammatory effects. A key signaling pathway often modulated by these compounds is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[8][9] NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[10][11]
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][11] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated.[9] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This degradation frees NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.[9][11] The anti-inflammatory action of many diterpenoids is attributed to their ability to inhibit one or more steps in this pathway.
Diagram of the Canonical NF-κB Signaling Pathway:
Caption: The canonical NF-κB signaling pathway activated by TNF-α.
References
- 1. Abietic acid - Wikipedia [en.wikipedia.org]
- 2. Abietic acid | Robert Kraemer GmbH & Co. KG [rokra.com]
- 3. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ISOPIMARIC ACID CAS#: 5835-26-7 [m.chemicalbook.com]
- 7. Pimaric acid - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the In Vitro Stability and Degradation of Acetylsventenic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, specific experimental data on the in vitro stability and degradation of Acetylsventenic acid is not extensively available in peer-reviewed literature. Therefore, this guide provides a comprehensive framework based on established methodologies for analogous compounds, particularly other diterpenoids. The protocols and data presented herein are illustrative and should be adapted and validated for this compound in a laboratory setting.
Introduction
This compound is a naturally occurring kaurane (B74193) diterpenoid isolated from the herb Rabdosia excisa[1]. Diterpenoids are a large, structurally diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[2][3][4]. For any new chemical entity, including natural products like this compound, understanding its metabolic fate is a critical step in early drug discovery and development[5][6].
In vitro stability and degradation studies are essential for predicting a compound's pharmacokinetic profile, including its half-life, clearance, and potential for drug-drug interactions[5][6]. These studies help identify metabolically liable sites on the molecule and characterize the resulting metabolites. This guide outlines the core principles, experimental protocols, and data interpretation for assessing the in vitro stability of this compound.
Core Concepts in In Vitro Stability Assessment
The primary goal of in vitro stability assays is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. These studies typically utilize subcellular fractions or cell-based systems.
-
Metabolic Stability: Refers to the susceptibility of a compound to biotransformation by metabolic enzyme systems[5]. It is often expressed as the compound's half-life (t½) or intrinsic clearance (CLint).
-
Key Enzyme Systems: The Cytochrome P450 (CYP) family of enzymes, located primarily in liver microsomes, is responsible for the Phase I metabolism of a majority of drugs[7]. Phase II metabolism involves conjugation reactions, such as glucuronidation, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs)[7].
-
In Vitro Models:
-
Liver Microsomes: Vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are a cost-effective and widely used model for studying Phase I metabolism[5][7].
-
Hepatocytes: Whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive metabolic picture[5].
-
S9 Fraction: A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes[6].
-
Plasma: Used to assess stability against esterases and other enzymes present in blood.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections describe generalized protocols that can be adapted for this compound.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of Phase I metabolism of a test compound.
3.1.1 Materials and Reagents:
-
This compound (test compound)
-
Human Liver Microsomes (HLM), pooled (e.g., 0.5 mg/mL protein concentration)[2][7]
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)
-
Internal Standard (IS) for analytical quantification
3.1.2 Experimental Workflow:
A generalized workflow for this experiment is depicted below.
Caption: General workflow for an in vitro metabolic stability assay.
3.1.3 Procedure:
-
Prepare the working solution of this compound in phosphate buffer from a high-concentration stock (e.g., 10 mM in DMSO). The final concentration in the incubation is typically low (e.g., 1-10 µM) to be below the enzyme Km[2].
-
In a microcentrifuge tube, combine the HLM suspension and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[3].
-
Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture[7].
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to precipitate the protein and stop the enzymatic activity.
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
Protocol: Plasma Stability Assay
This assay assesses the stability of a compound in plasma, primarily due to the activity of esterases and other hydrolases. Given that this compound contains an acetyl group, it is susceptible to hydrolysis.
3.2.1 Materials and Reagents:
-
This compound
-
Human, rat, or mouse plasma (heparinized)[8]
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile for quenching
-
Internal Standard
-
Incubator at 37°C
3.2.2 Procedure:
-
Dilute fresh or freshly thawed plasma with phosphate buffer (e.g., to 80% plasma concentration)[8].
-
Pre-warm the plasma solution to 37°C.
-
Add this compound to the plasma to a final concentration (e.g., 10 µM).
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Process and analyze the samples via LC-MS/MS as described in the microsomal stability assay.
Analytical Methodology
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard analytical technique for these studies due to its high sensitivity and specificity[5][9].
LC-MS/MS Analysis Workflow
Caption: Analytical workflow using LC-MS/MS for stability studies.
Data Presentation and Interpretation
Quantitative data from stability studies should be structured for clear interpretation.
Data Analysis
-
Calculate % Remaining: The amount of parent compound at each time point is compared to the amount at time zero.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the degradation rate constant (k).
-
Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Illustrative Data Tables
The following tables represent hypothetical data for this compound to illustrate how results should be presented.
Table 1: Illustrative Metabolic Stability of this compound in HLM
| Time (min) | % Parent Compound Remaining (Mean ± SD, n=3) |
| 0 | 100 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.5 ± 2.5 |
| 30 | 35.1 ± 1.9 |
| 60 | 12.3 ± 1.2 |
Table 2: Illustrative Stability Summary
| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Human Liver Microsomes | 22.5 | 61.6 | Moderate |
| Human Plasma | > 240 | N/A | High |
Note: Stability classification is often binned (e.g., High: t½ > 60 min; Moderate: 15 < t½ < 60 min; Low: t½ < 15 min). These ranges can vary between laboratories.
Potential Degradation Pathways
For a compound like this compound, several metabolic and degradation pathways can be hypothesized based on its structure and the known metabolism of other diterpenoids[3][4].
-
Hydrolysis: The primary and most predictable degradation pathway is the hydrolysis of the acetyl ester group by esterase enzymes (abundant in plasma and liver microsomes) to yield sventenic acid and acetic acid.
-
Oxidation (CYP-mediated): Diterpenoids frequently undergo oxidation reactions, including hydroxylation, dehydrogenation, and the formation of diols[3][4]. These reactions can occur on the kaurane skeleton's aliphatic rings or at methyl groups.
-
Conjugation (Phase II): If hydroxylated metabolites are formed, they can be further metabolized via glucuronidation or sulfation. The carboxylic acid moiety of the parent compound or its hydrolyzed metabolite could also potentially form an acylglucuronide[10].
Identifying these degradation products requires advanced analytical techniques, such as high-resolution mass spectrometry, to determine the elemental composition of metabolites and fragmentation analysis (MS/MS) to elucidate their structure.
References
- 1. This compound | 126737-42-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mttlab.eu [mttlab.eu]
- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple in vitro model to study the stability of acylglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Acetylsventenic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and specific therapeutic targets of Acetylsventenic acid are limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential therapeutic targets of this compound based on its classification as an acetylated kaurane (B74193) diterpenoid and the extensive research conducted on structurally related compounds. The information presented herein is intended to serve as a predictive framework to guide future research and drug development efforts.
Introduction to this compound
This compound, with the chemical name (1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid, is a member of the kaurane class of diterpenoids.[1][2] Kaurane diterpenoids are a large and structurally diverse family of natural products that have been isolated from various plant species and have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antitumor effects.[1][3] The acetylation of the kaurane skeleton, as seen in this compound, is a structural modification known to influence the pharmacological properties of these compounds. This guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of closely related acetylated and non-acetylated kaurane diterpenoids. The primary areas of focus will be its potential as a cytotoxic agent for cancer therapy and as an anti-inflammatory agent.
Potential Therapeutic Area: Oncology
Kaurane diterpenoids have been extensively investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
A primary therapeutic strategy for cancer is the induction of programmed cell death, or apoptosis, in malignant cells. Several kaurane diterpenoids have been shown to trigger apoptotic pathways in cancer cells.[4][5][6][7]
2.1.1 Key Molecular Targets in the Apoptotic Pathway
-
Caspase Cascade Activation: A central mechanism in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Kaurane diterpenoids have been observed to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately cell death.[5][6]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the mitochondrial pathway of apoptosis. Kaurane diterpenoids can modulate this balance, often by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Inhibition of NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of cell survival and is often constitutively active in cancer cells, protecting them from apoptosis. Several kaurane diterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[6][8][9]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various kaurane diterpenoids against several human cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jungermannenone A | HL-60 | Human Promyelocytic Leukemia | 1.3 | [6] |
| Jungermannenone B | HL-60 | Human Promyelocytic Leukemia | 5.3 | [6] |
| Jungermannenone D | HL-60 | Human Promyelocytic Leukemia | 2.7 | [6] |
| ent-11α-hydroxy-16-kauren-15-one | HL-60 | Human Promyelocytic Leukemia | 0.56 | [4] |
| Kongeniod A | HL-60 | Human Promyelocytic Leukemia | 0.47 | [10] |
| Kongeniod B | HL-60 | Human Promyelocytic Leukemia | 0.58 | [10] |
| Kongeniod C | HL-60 | Human Promyelocytic Leukemia | 1.27 | [10] |
| Phyllanthone A | HL-60 | Human Promyelocytic Leukemia | 2.00 | [11] |
| Phyllanthone A | MCF-7 | Human Breast Adenocarcinoma | 3.55 | [11] |
2.3.1 Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
2.3.2 Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. CNP0270611.0 - COCONUT [coconut.naturalproducts.net]
- 3. 异贝壳杉烯酸, 贝壳杉烯酸 | Kaurenoic acid| 6730-83-2 | 天然产物(标准品) - ChemFaces [chemfaces.cn]
- 4. Bromodomain Inhibitor, (+)-JQ1 | CAS:1268524-70-4 | BET bromodomain inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Syringic acid inhibits apoptosis pathways via downregulation of p38MAPK and JNK signaling pathways in H9c2 cardiomyocytes following hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.usmf.md [repository.usmf.md]
- 11. Usnic Acid Derivatives with Cytotoxic and Antifungal Activities from the Lichen Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Acetylsventenic Acid from Rabdosia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsventenic acid is a kaurane (B74193) diterpenoid that has been isolated from Rabdosia excisa, a plant genus known for its rich diversity of bioactive diterpenoids.[1] These compounds, including the well-studied oridonin, have demonstrated significant therapeutic potential, particularly in oncology, through the modulation of key cellular signaling pathways.[2][3] This document provides a detailed protocol for the extraction and isolation of this compound from Rabdosia plant material, enabling further investigation into its pharmacological properties. While specific quantitative data for the extraction of this compound is not extensively published, this protocol is based on established methods for isolating similar diterpenoid acids from the Rabdosia genus.
Data Presentation: Extraction Yields
The following table provides a framework for documenting and comparing the quantitative data from the extraction process. The values presented are hypothetical and serve as a guide for expected yields. Researchers should replace these with their experimental data.
| Step | Parameter | Value | Unit | Notes |
| Extraction | Starting Plant Material (Dry Weight) | 1000 | g | Rabdosia excisa aerial parts |
| Extraction Solvent | Ethanol (B145695) (95%) | |||
| Crude Ethanol Extract Yield | 80 | g | ||
| Crude Extract Yield Percentage | 8.0 | % | (Weight of Crude Extract / Weight of Dry Plant Material) x 100 | |
| Solvent Partitioning | Petroleum Ether Fraction Yield | 25 | g | Removes non-polar compounds |
| Ethyl Acetate (B1210297) Fraction Yield | 30 | g | Enriched with diterpenoids | |
| n-Butanol Fraction Yield | 15 | g | Contains more polar compounds | |
| Chromatographic Purification | Silica (B1680970) Gel Column Chromatography Input | 28 | g | Ethyl Acetate Fraction |
| Fraction containing this compound | 5 | g | Eluted with a gradient of hexane-ethyl acetate | |
| Final Yield of Pure this compound | 0.5 | g | After recrystallization or further purification | |
| Overall Yield Percentage | 0.05 | % | (Weight of Pure Compound / Weight of Dry Plant Material) x 100 |
Experimental Protocols
This section details the methodology for the extraction, partitioning, and purification of this compound from Rabdosia plant material.
Preparation of Plant Material
-
Obtain aerial parts of Rabdosia excisa.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Solvent Extraction
-
Weigh the powdered plant material.
-
Place the powder in a large vessel and add 95% ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of ethanol).
-
Macerate the mixture at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Solvent Partitioning
-
Suspend the crude ethanol extract in distilled water (e.g., 80 g of extract in 800 mL of water).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
Petroleum Ether: Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this partitioning step three times. Combine the petroleum ether fractions. This fraction will contain non-polar compounds like fats and chlorophyll.
-
Ethyl Acetate: To the remaining aqueous layer, add an equal volume of ethyl acetate. Shake and separate the layers as described above. Repeat this step three times and combine the ethyl acetate fractions. This fraction is expected to be enriched in diterpenoids, including this compound.
-
n-Butanol: To the remaining aqueous layer, add an equal volume of n-butanol. Shake and separate the layers. Repeat three times and combine the n-butanol fractions.
-
-
Evaporate the solvent from each fraction using a rotary evaporator to obtain the respective dried fractions.
Chromatographic Purification
-
Column Preparation: Prepare a silica gel (100-200 mesh) column packed in hexane (B92381). The amount of silica gel should be approximately 50-100 times the weight of the ethyl acetate fraction to be loaded.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Isolation: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Evaporate the solvent to obtain the isolated compound.
-
Recrystallization (Optional): For further purification, dissolve the isolated compound in a minimal amount of a hot solvent (e.g., methanol (B129727) or acetone) and allow it to cool slowly to form crystals. Filter the crystals and wash them with a small amount of cold solvent.
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Hypothetical Signaling Pathway for Investigation
While the specific signaling pathways targeted by this compound are yet to be fully elucidated, many diterpenoids from Rabdosia are known to exert their anti-cancer effects by modulating key pathways such as NF-κB and PI3K/Akt.[2][4] The following diagram illustrates the PI3K/Akt pathway, a common target for such compounds, and a logical starting point for investigating the mechanism of action of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. This compound | 126737-42-6 | Benchchem [benchchem.com]
- 2. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortunejournals.com [fortunejournals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Acetylsventenic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Acetylsventenic acid. As no specific validated HPLC method for this compound has been found in the public domain, this protocol is adapted from established methods for structurally similar diterpenoid and carboxylic acids. This application note serves as a comprehensive starting point for method development and validation.
Introduction
This compound is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse biological activities.[1] Accurate and reliable quantitative analysis is crucial for research, quality control, and pharmacokinetic studies involving this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[2]
This proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, acidified with phosphoric acid to ensure good peak symmetry and retention for the acidic analyte.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters: 0.45 µm, compatible with organic solvents.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These conditions are based on methods for similar diterpenoid acids and may require optimization.
| Parameter | Proposed Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (or optimal wavelength determined by UV scan of this compound) |
| Run Time | 30 minutes |
Preparation of Solutions
1.3.1 Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
1.3.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
1.3.3 Working Standard Solutions Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase (premixed at initial gradient conditions, e.g., 50:50 Mobile Phase A:B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.3.4 Sample Preparation
-
For Bulk Material:
-
Accurately weigh an appropriate amount of the sample powder.
-
Dissolve in methanol to obtain a target concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Plant Extracts:
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering matrix components.[3]
-
The final extract should be dissolved in methanol and filtered as described above.
-
Method Validation (Proposed Parameters)
The proposed method must be validated according to ICH guidelines or internal SOPs. The following table outlines the key validation parameters to be assessed.
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Specificity | The peak for this compound should be free from interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a PDA detector. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Data Presentation
All quantitative data from method validation and sample analysis should be summarized in clearly structured tables for easy comparison and reporting.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean |
| %RSD | | | | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean) |
|---|---|
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| r² |
| Equation | |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship for method validation.
References
Application Note: Synthesis of Acetylsventenic Acid from Sventenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Acetylsventenic acid from its precursor, Sventenic acid, via an acetylation reaction. While specific literature on the direct synthesis of this compound is limited, this protocol is based on established principles of acetylation of natural products and available information on related enzymatic assays. This application note includes a summary of hypothetical quantitative data, a detailed experimental protocol, and workflow diagrams to guide researchers in the laboratory.
Introduction
Sventenic acid, a diterpenoid natural product, and its acetylated form, this compound, are compounds of interest for their potential biological activities. Acetylation is a common chemical modification in drug development used to alter the pharmacokinetic and pharmacodynamic properties of a lead compound. This protocol outlines a method for the synthesis of this compound, providing a foundation for further investigation into its therapeutic potential.
Quantitative Data Summary
The following table summarizes the expected, hypothetical quantitative data for the synthesis of this compound. Researchers should use this as a template to record their experimental results.
| Parameter | Sventenic Acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₂₀H₃₀O₂ | C₂₂H₃₂O₄ |
| Molecular Weight | 318.45 g/mol | 360.5 g/mol |
| Purity (by HPLC) | >95% | >98% (after purification) |
| Reaction Yield | N/A | 85-95% (hypothetical) |
| Melting Point | Not Determined | Not Determined |
| Solubility | Not Determined | Not Determined |
Experimental Protocol: Synthesis of this compound
This protocol describes the acetylation of Sventenic acid using acetic anhydride (B1165640) and an acid catalyst.
3.1. Materials and Reagents
-
Sventenic acid
-
Acetic anhydride (reagent grade)
-
Concentrated Sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Pyridine (B92270) (optional, as a base and solvent)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (B92381) and Ethyl acetate (for column chromatography mobile phase)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Sventenic acid in a suitable solvent such as pyridine or dichloromethane. If not using pyridine as the solvent, add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated H₂SO₄).
-
Acetylation: To the stirred solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Sventenic acid spot and the appearance of a new, less polar product spot (this compound). If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. If pyridine was used, it can be removed under reduced pressure. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for eluting the acetylated product.
-
Characterization: Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acetic anhydride and concentrated sulfuric acid are corrosive. Handle with care.
-
Pyridine is flammable and has a strong odor.
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide for the synthesis of this compound from Sventenic acid. The provided protocol and diagrams are intended to serve as a starting point for researchers. Optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this acetylated diterpenoid.
Application Notes and Protocols for Acetylsventenic Acid in Cell-Based Assays
Disclaimer: Due to the limited publicly available information on the biological activity of Acetylsventenic acid, this document provides a representative cell-based assay protocol. The experimental design and signaling pathways are based on the well-characterized mechanisms of Acetylsalicylic Acid (Aspirin), a structurally related compound, and are intended to serve as a template for researchers. Specific experimental parameters may require optimization for this compound.
Introduction
This compound is a research chemical with potential applications in the study of inflammatory processes and cell signaling. These application notes provide a detailed protocol for a cell-based assay to characterize the anti-inflammatory effects of this compound, focusing on the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production.
Principle
Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, including the pro-inflammatory mediator prostaglandin E2 (PGE2). This cell-based assay quantifies the inhibitory effect of this compound on PGE2 production in a cellular model of inflammation. A decrease in PGE2 levels in the presence of the compound indicates its potential anti-inflammatory activity.
Data Presentation
The following tables summarize representative quantitative data for the inhibitory effects of a test compound on PGE2 production and cell viability.
Table 1: Dose-Dependent Inhibition of PGE2 Production by this compound
| Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0 |
| 1 | 1275 | 15 |
| 10 | 825 | 45 |
| 50 | 450 | 70 |
| 100 | 225 | 85 |
| IC50 (µM) | 25.5 |
Table 2: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 92 |
| 100 | 88 |
| CC50 (µM) | >100 |
Experimental Protocols
Protocol 1: Cell-Based Assay for PGE2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of PGE2 production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed 1 x 10^5 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration in all wells should be less than 0.1%.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound or vehicle control (DMEM with 0.1% DMSO).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells with no LPS stimulation as a negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatant for PGE2 measurement.
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1, steps 2 and 3.
-
Incubate for 24 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the concentration of this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the PGE2 inhibition cell-based assay.
Acetylsventenic Acid: Application Notes for Use as a Reference Standard in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsventenic acid is a naturally occurring ent-kauranoid diterpenoid isolated from Rabdosia excisa. As a purified compound, it serves as an essential reference standard for the accurate identification and quantification of this and related compounds in complex natural product extracts. Its use is critical in the quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, and explore its potential biological relevance.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and chloroform |
| Purity (by HPLC) | ≥98% |
| Storage | Store at -20°C, protect from light |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in a sample matrix, such as a crude plant extract.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with methanol to concentrations of 10, 25, 50, 100, and 200 µg/mL.
3. Sample Preparation (Example: Rabdosia excisa extract):
-
Accurately weigh 1 g of dried and powdered plant material.
-
Extract with 50 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
4. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data: HPLC Method Validation
The following table summarizes the validation parameters for the described HPLC method, based on typical performance for related diterpenoids.
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery) | 97.5% - 102.3% |
Application 2: High-Performance Thin-Layer Chromatography (HPTLC) Analysis
HPTLC provides a rapid and efficient method for the simultaneous analysis of multiple samples.
Experimental Protocol: HPTLC Analysis
1. Instrumentation and Sample Application:
-
HPTLC Plates: Pre-coated silica (B1680970) gel 60 F₂₅₄ plates.
-
Sample Applicator: Automated TLC sampler.
-
Application Volume: 5 µL per band.
-
Band Length: 8 mm.
2. Standard and Sample Preparation:
-
Prepare a standard solution of this compound in methanol (100 µg/mL).
-
Prepare the plant extract as described in the HPLC sample preparation section.
3. Chromatography and Detection:
-
Developing Chamber: Twin-trough chamber.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.1, v/v/v).
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air dry the plate.
-
Detection:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatize by spraying with 10% sulfuric acid in ethanol followed by heating at 110°C for 5-10 minutes.
-
Document the chromatograms under white light.
-
Quantitative Data: HPTLC Densitometric Analysis
| Parameter | Result |
| Rf Value | Approximately 0.45 |
| Linearity Range | 100 - 500 ng/spot |
| Correlation Coefficient (r²) | >0.998 |
| LOD | 20 ng/spot |
| LOQ | 60 ng/spot |
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are still under investigation, other ent-kaurane diterpenoids from Rabdosia species have demonstrated significant biological effects, including anti-inflammatory and anti-cancer properties. It is plausible that this compound may interact with similar cellular signaling pathways.
Potential Inhibition of the NF-κB Signaling Pathway
Some diterpenoids from Rabdosia excisa have been shown to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and cell survival.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Down-regulation of the Bcr-Abl Signaling Pathway
Kamebakaurin, an ent-kaurane diterpenoid also found in Rabdosia excisa, has been reported to down-regulate the expression of the Bcr-Abl fusion protein, a key driver in chronic myelogenous leukemia (CML).
Caption: Hypothesized down-regulation of Bcr-Abl protein expression by this compound.
Experimental Workflow for Natural Product Analysis
The following diagram outlines a general workflow for the analysis of this compound in a natural product sample using a reference standard.
Caption: General experimental workflow for the quantification of this compound.
Disclaimer
The provided protocols and data are intended as a guide and may require optimization for specific laboratory conditions and sample matrices. The information on biological activity is based on related compounds and should be experimentally verified for this compound. This document is for research use only and not for diagnostic or therapeutic purposes.
Application Notes and Protocols for N-Acetylcysteine (NAC) in Anti-Inflammatory Research
Disclaimer: The initial query for "Acetylsventenic acid" did not yield specific results. Based on the context of anti-inflammatory research, this document focuses on the well-researched compound N-Acetylcysteine (NAC) , which shares a similar nomenclature root and possesses significant anti-inflammatory properties.
Introduction
N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and is a precursor to the antioxidant glutathione (B108866) (GSH).[1][2] While traditionally used as a mucolytic agent, NAC has garnered substantial interest for its potent antioxidant and anti-inflammatory activities.[1][2][3] These properties make it a valuable tool in preclinical and clinical research for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), sepsis, and inflammatory bowel disease.[1][2][3] NAC's multifaceted mechanism of action involves not only the replenishment of intracellular GSH but also the direct modulation of key inflammatory signaling pathways.[1][4][5]
Mechanism of Action
NAC exerts its anti-inflammatory effects through several mechanisms:
-
Antioxidant Activity: As a precursor to glutathione, NAC helps to replenish intracellular GSH levels, a critical component of the cellular antioxidant defense system.[1][5] By scavenging reactive oxygen species (ROS), NAC can mitigate oxidative stress, which is a key driver of inflammation.
-
Inhibition of NF-κB Pathway: NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][4][5]
-
Modulation of Cytokine Production: NAC can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[1][3][6][7]
-
Regulation of Arachidonic Acid Metabolism: NAC can influence the metabolism of arachidonic acid by modulating the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to a decrease in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4][5]
Data Presentation
In Vitro Effects of NAC on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | NAC Concentration | Measured Marker | Result | Reference |
| Macrophages | Lipopolysaccharide (LPS) | 15 mM | TNF-α, IL-1β, IL-6 | ↓ | [6] |
| Human THP-1 derived macrophages | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, TNF-α | ↓ | [7] |
| Human endometriotic endothelial cells | TNF-α | Not specified | VCAM1 | ↓ (Prevents upregulation) | [8] |
In Vivo Effects of NAC on Inflammatory Markers
| Animal Model | Inflammatory Condition | NAC Dosage | Measured Marker | Result | Reference |
| Rats | Sepsis | Not specified | IL-6, TNF-α, IL-10 | ↓ | [1] |
| Hamsters | SARS-CoV-2 induced lung damage | 500 mg/kg (intravenous) | IL-1β, IL-6, IFN-γ, TNF-α | ↓ | [1] |
| Rats | High-fat diet induced myocardial inflammation | Not specified | COX-2, 5-LOX, PGE2, LTC4, NF-κB, Pro-inflammatory cytokines | ↓ | [4][5] |
| Rats | Acetic acid-induced colitis | 500 mg/kg/day (intrarectal) | TNF-α, IL-1β, IL-6, MPO, MDA | ↓ | [3] |
| Rats | Carrageenan-induced acute lung injury | 50 mg/kg | Total inflammatory cells, Neutrophils, TNF-α, IL-6 | ↓ | [9] |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in Macrophages
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
NAC Pre-treatment: Pre-treat the cells with various concentrations of NAC (e.g., 5, 10, 20 mM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control group) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay to assess the cytotoxicity of NAC at the tested concentrations.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats weighing 180-200 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into four groups: Control, Carrageenan, NAC-treated, and Indomethacin-treated (positive control).
-
Drug Administration: Administer NAC (e.g., 50 mg/kg, i.p.) or Indomethacin (10 mg/kg, i.p.) one hour before the induction of inflammation. The control and carrageenan groups receive the vehicle (saline).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan group.
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the institutional animal care and use committee.
Visualizations
Caption: NAC's mechanism in reducing inflammation.
Caption: Workflow for in vivo anti-inflammatory studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylcysteine Decreases Myocardial Content of Inflammatory Mediators Preventing the Development of Inflammation State and Oxidative Stress in Rats Subjected to a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine Decreases Myocardial Content of Inflammatory Mediators Preventing the Development of Inflammation State and Oxidative Stress in Rats Subjected to a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combination of N-acetyl cysteine, alpha-lipoic acid, and bromelain shows high anti-inflammatory properties in novel in vivo and in vitro models of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of N-Acetylcysteine and Elaeagnus angustifolia extract on acute lung injury induced by λ-carrageenan in rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylsventenic Acid for Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsventenic acid is a novel synthetic compound under investigation for its potential as an anticancer agent. This document provides detailed protocols for assessing the effects of this compound on the viability of cancer cell lines. The methodologies described herein are foundational for preclinical evaluation and mechanistic studies. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Putative Mechanism of Action
While the precise mechanism of this compound is under active investigation, preliminary studies suggest its involvement in key signaling pathways that regulate cell proliferation and survival. It is hypothesized that this compound may exert its cytotoxic effects through the induction of apoptosis and inhibition of critical cell cycle progression pathways.
Data Presentation
The following table summarizes hypothetical data from a preliminary screen of this compound against a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values were determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HCT-116 | Colon Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HeLa | Cervical Cancer | 18.9 |
| KATO III | Gastric Carcinoma | 28.4[1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling cascade initiated by this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT-based cell viability assay.
References
- 1. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of Acetylsventenic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Acetylsventenic acid isolation from its natural source, Rabdosia excisa.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Question: We performed an extraction of dried Rabdosia excisa aerial parts with ethanol (B145695), but the yield of the crude extract is significantly lower than expected. What could be the cause?
-
Answer: Several factors can contribute to a low yield of crude extract. Consider the following:
-
Drying Method: The method used to dry the plant material can impact the final yield of secondary metabolites. Inappropriate drying methods may lead to the degradation of target compounds.[1]
-
Particle Size: The particle size of the ground plant material affects the efficiency of solvent penetration. If the material is not ground finely enough, the extraction will be incomplete.
-
Solvent-to-Solid Ratio: An insufficient volume of extraction solvent will result in incomplete extraction. Ensure an adequate solvent-to-solid ratio is used to fully submerge the plant material and allow for efficient extraction.
-
Extraction Time and Temperature: The duration and temperature of the extraction process are critical. Ensure the extraction is carried out for a sufficient amount of time to allow for the complete diffusion of the target compounds into the solvent. For some methods, gentle heating can improve extraction efficiency, but excessive heat may degrade thermolabile compounds.
-
Plant Material Quality: The concentration of this compound can vary depending on the geographical location, harvest time, and storage conditions of the plant material.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: We are having difficulty separating this compound from other co-extracted compounds using silica (B1680970) gel column chromatography. The fractions are impure. What can we do?
-
Answer: Achieving good separation on a silica gel column requires careful optimization of several parameters:
-
Solvent System Polarity: The polarity of the mobile phase is crucial. If the polarity is too high, compounds will elute too quickly with poor separation. If it's too low, elution will be very slow, and bands may broaden. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures from plant extracts.
-
Column Loading: Overloading the column is a common cause of poor separation. The amount of crude extract loaded should be appropriate for the size of the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
-
Stationary Phase: While silica gel is a common choice, other stationary phases like alumina (B75360) or reversed-phase C18 silica may provide better separation for certain compounds. Consider trying a different stationary phase if you are unable to achieve good separation on silica gel.
-
Fraction Collection: Collect smaller fractions to improve the resolution of separated compounds. Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound in its purest form.
-
Issue 3: this compound Degradation
-
Question: We suspect that our isolated this compound is degrading during the purification process or storage. How can we prevent this?
-
Answer: Diterpenoids, especially those with ester groups like this compound, can be susceptible to degradation. Consider the following to minimize degradation:
-
Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. Store purified compounds at low temperatures (-20°C is recommended for long-term storage).
-
pH: Exposure to strong acids or bases can hydrolyze the acetyl group. Ensure that the solvents and reagents used during the purification process are neutral.
-
Light and Air: Some compounds are sensitive to light and oxidation. Protect the samples from light by using amber vials and consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the best part of the Rabdosia excisa plant to use for isolating this compound?
A1: Studies on related Rabdosia species have shown that the aerial parts (leaves and stems) are rich sources of ent-kaurane diterpenoids.[2][3] For Rabdosia excisa, the aerial parts are also the reported source of diterpenoid glucosides.
Q2: Which solvent is most effective for the initial extraction of this compound?
A2: Polar solvents are generally used for the extraction of diterpenoids from Rabdosia species. Methanol and ethanol are commonly employed for the initial extraction.[4] The choice of solvent depends on the specific compound and the overall extraction strategy.
Q3: How can I monitor the presence and purity of this compound during the isolation process?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of your column chromatography and to check the purity of your fractions. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the purity of the final isolated compound. HPLC methods have been developed for the quantitative analysis of kaurane (B74193) diterpenes.[5][6]
Q4: What are the expected yields for diterpenoid isolation from Rabdosia species?
A4: The yield of specific diterpenoids can vary significantly depending on the plant source and the isolation procedure. The following table summarizes reported yields for some ent-kaurane diterpenoids from Rabdosia species to provide a general reference.
| Plant Species | Compound | Yield | Reference |
| Rabdosia excisa | Isodonin C | 10 mg from 3.0 kg of stems | [4] |
| Rabdosia japonica | Rabdosin C | Not specified | [7] |
| Annona glabra | 16α-hydroxy-17-acetoxy-ent-kauran-19-oic acid | Not specified from 15 kg of bark | [6] |
Q5: Are there any alternative purification techniques to traditional column chromatography?
A5: Yes, for final purification, preparative High-Performance Liquid Chromatography (prep-HPLC) can be a powerful tool to obtain highly pure this compound, especially when dealing with complex mixtures of closely related compounds.
Detailed Experimental Protocol: Generalized Isolation of this compound
This protocol is a generalized procedure based on methods reported for the isolation of ent-kaurane diterpenoids from Rabdosia species. Optimization may be required for specific experimental conditions.
1. Plant Material Preparation:
-
Collect the aerial parts of Rabdosia excisa.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (or methanol) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Monitor the presence of the target compound in each fraction using TLC. This compound, being a moderately polar compound, is likely to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Pack the column with silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Dissolve the extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the compound of interest.
5. Final Purification:
-
Further purify the combined fractions using preparative TLC or preparative HPLC on a C18 column to obtain pure this compound.
-
Characterize the final compound using spectroscopic methods such as NMR (¹H and ¹³C), and Mass Spectrometry to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomeric and dimeric ent-kauranoid-type diterpenoids from rabdosia japonica and their cytotoxicity and anti-HBV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Studies on the antitumor diterpenoid constituents of Rabdosia japonica (Burm. f) Hara II. The structures of Rabdosin C]. | Semantic Scholar [semanticscholar.org]
Overcoming solubility issues with Acetylsventenic acid in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Acetylsventenic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a tetracyclic diterpenoid with the molecular formula C₂₂H₃₂O₄[1][2]. Its structure contains a carboxylic acid group, which is ionizable, but also a large, hydrophobic tetracyclic core[3]. This amphipathic nature can lead to poor solubility in neutral aqueous buffers, which can be a significant hurdle for in vitro assays, formulation development, and other experiments.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, like other poorly soluble carboxylic acids, is primarily influenced by:
-
pH of the buffer: The ionization state of the carboxylic acid group is pH-dependent.
-
Buffer composition: The type and concentration of buffer salts can have an impact.
-
Presence of co-solvents or other excipients: These can modify the properties of the solvent.
-
Temperature: Solubility generally increases with temperature, although this effect may be modest for some organic compounds[4][5].
-
Particle size and solid-state form: Smaller particle sizes increase the dissolution rate[6][7][8].
Q3: How does pH affect the solubility of this compound?
Q4: What are co-solvents and how can they improve the solubility of this compound?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds[8][][13][14]. They work by reducing the polarity of the solvent, making it more favorable for dissolving hydrophobic molecules like the tetracyclic core of this compound[]. Common co-solvents used in research and pharmaceutical development include:
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerin[]
Q5: Can cyclodextrins be used to enhance the solubility of this compound?
Yes, cyclodextrins are a viable option for improving the solubility of poorly soluble drugs like this compound[15][16][17]. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of the this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is more soluble in water[15][18]. Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used due to their higher aqueous solubility compared to the parent β-cyclodextrin[16][19].
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Here are several approaches to troubleshoot and overcome this solubility issue, starting with the simplest and most common techniques.
1. pH Adjustment
This is often the most effective and straightforward method for ionizable compounds like this compound[4][][10].
-
Recommendation: Prepare a stock solution of this compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO). Then, dilute this stock solution into your aqueous buffer. Adjust the pH of the final buffer solution to be at least 1-2 pH units above the pKa of this compound. If the pKa is unknown, a good starting point is to test a range of basic pH values (e.g., pH 7.5, 8.0, 8.5).
-
Caution: Be mindful of the pH stability of this compound and any other components in your experimental system. Some compounds can degrade at high pH[17].
2. Use of Co-solvents
If pH adjustment alone is insufficient or not suitable for your experiment, the addition of a co-solvent can be effective[8][][14].
-
Recommendation: Prepare a stock solution of this compound in 100% of a water-miscible organic solvent such as DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation. The final concentration of the co-solvent should be kept as low as possible, typically starting from 1-5% (v/v) and increasing if necessary.
-
Consideration: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cell-based assays), as high concentrations of organic solvents can be toxic to cells.
3. Employing Cyclodextrins
Cyclodextrins can be highly effective at increasing the aqueous solubility of hydrophobic molecules[15][16].
-
Recommendation: Prepare a solution of the cyclodextrin (B1172386) (e.g., HP-β-CD) in your aqueous buffer first. Then, add the this compound powder directly to the cyclodextrin solution. The mixture may require stirring or sonication to facilitate the formation of the inclusion complex.
-
Optimization: The molar ratio of cyclodextrin to this compound may need to be optimized to achieve the desired solubility.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the expected qualitative effects of different solubilization methods on this compound. Note: Quantitative data is not available for this compound and the effectiveness of each method should be determined experimentally.
| Method | Principle of Solubilization | Typical Starting Concentration | Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the carboxylic acid group to form a more soluble salt.[][10] | Adjust to pH > (pKa + 1) | Simple, effective for ionizable compounds.[] | Risk of compound degradation at high pH; may affect biological systems.[17] |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent.[] | 1-10% (v/v) | Effective for many hydrophobic compounds; easy to implement.[14] | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic part of the molecule in a soluble complex.[15][16] | 1-5% (w/v) | Generally low toxicity; can significantly increase solubility.[16] | Can be a more expensive option; may require optimization of the molar ratio. |
Experimental Protocols
Protocol: Solubilization of this compound using pH Adjustment
-
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the this compound powder to the desired volume of your aqueous buffer.
-
While stirring the suspension, slowly add small aliquots of 1 M NaOH solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved.
-
Record the final pH at which the compound dissolves.
-
If necessary, adjust the pH back down to the desired final experimental pH using a suitable acid (e.g., 1 M HCl), being careful not to go below the pH where precipitation occurs.
-
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A decision workflow for troubleshooting solubility issues with this compound.
Signaling Pathway of Solubilization via pH Adjustment
Caption: The effect of pH on the ionization and solubility of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. This compound | 126737-42-6 | Benchchem [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpbr.in [ijpbr.in]
- 15. scispace.com [scispace.com]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Acetylsventenic acid stability issues in long-term storage
Technical Support Center: Acetylsalicylic Acid Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of acetylsalicylic acid (ASA) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acetylsalicylic acid degradation during long-term storage?
A1: The primary degradation pathway for acetylsalicylic acid is hydrolysis.[1][2] In the presence of moisture, ASA breaks down into salicylic (B10762653) acid and acetic acid.[1][3] This reaction can be catalyzed by heat, as well as acidic or basic conditions.[1][4] Formulations with high concentrations of aspirin (B1665792) often develop a vinegar-like smell, which is indicative of acetic acid formation due to hydrolysis.[5]
Q2: What environmental factors have the most significant impact on ASA stability?
A2: Moisture and temperature are the most critical environmental factors.[6][7]
-
Moisture: Elevated humidity significantly accelerates the hydrolysis of ASA.[6][7] ASA is stable in dry air but gradually hydrolyzes when in contact with moisture.[4]
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[1][3] Studies have shown notable degradation at temperatures above 25°C.[6]
-
Light: Direct sunlight exposure can also cause degradation, leading to a significant reduction in the active ingredient's recovery.[6][7]
-
pH: ASA's stability in aqueous solutions is highly pH-dependent. It is most stable in mildly acidic conditions (around pH 2.5) and degrades rapidly in alkaline, neutral, or strongly acidic environments.[4][5]
Q3: My ASA tablets are failing stability tests due to high levels of salicylic acid. What are the likely causes?
A3: High levels of salicylic acid indicate significant hydrolysis. The common causes include:
-
High Humidity Exposure: Storing the tablets in an environment with humidity exceeding 55% can increase decomposition rates.[7]
-
Inappropriate Temperature: Storage at temperatures above the recommended 18–25°C range can accelerate degradation.[6]
-
Packaging Issues: Repackaging tablets into compliance aids like dosette boxes can compromise stability by increasing exposure to environmental factors.[6] The original packaging, such as alu-alu blisters, provides a better moisture barrier.
-
Excipient Incompatibility: Certain excipients can interact with ASA or have high water activity, promoting degradation.[8][9][10]
Q4: Can formulation excipients affect the stability of acetylsalicylic acid?
A4: Yes, excipients can play a crucial role. Some excipients are incompatible with ASA and can accelerate its degradation. For example, magnesium stearate (B1226849) and polyvinylpyrrolidone (B124986) (PVP) have shown potential chemical interactions.[8] The water activity of an excipient is also a critical factor; excipients with high water activity, like dicalcium phosphate (B84403) dihydrate (DCP), can lead to greater ASA degradation even if their overall moisture content is low.[10] Conversely, excipients with high water-retentive capacity, such as maize starch, may act as internal desiccants and protect the ASA.[10]
Troubleshooting Guides
Issue 1: A vinegar-like odor is detected from the stored ASA product.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The odor is from acetic acid, a byproduct of ASA hydrolysis.[11] This indicates moisture has penetrated the packaging and/or the storage environment has high humidity. |
| 1. Verify Storage Conditions: Ensure the product is stored at the recommended temperature (e.g., 20-25°C) and relative humidity (RH) (e.g., below 60%).[12] | |
| 2. Inspect Packaging: Check for any breaches in the packaging integrity. High-barrier packaging like alu-alu blisters is recommended.[13] | |
| 3. Quantify Degradation: Perform an HPLC or titration assay to quantify the levels of salicylic acid and ASA to determine if the product is still within specification.[14] |
Issue 2: Physical changes (e.g., swelling, discoloration) are observed in tablets.
| Possible Cause | Troubleshooting Steps |
| Moisture Sorption | Excessive moisture uptake can lead to physical changes in the tablet formulation. |
| 1. Review Formulation: Evaluate the hygroscopicity of the excipients used in the formulation. Consider replacing problematic excipients with those having lower water activity.[10] | |
| 2. Check Manufacturing Process: Ensure that humidity was controlled during the manufacturing process and that all excipients were adequately dried.[13] | |
| Excipient Interaction | Chemical or physical interactions between ASA and excipients can cause physical instability.[8] |
| 1. Conduct Compatibility Studies: Perform studies on binary mixtures of ASA and each excipient under accelerated conditions (e.g., 40°C/75% RH) to identify incompatibilities.[9] |
Data Presentation
Table 1: Impact of Storage Conditions on Acetylsalicylic Acid Stability
This table summarizes the recovery of ASA from commercial tablets after 30 days of storage under various conditions.
| Storage Condition | ASA Recovery (%) (Method 1) | ASA Recovery (%) (Method 2) | Key Finding |
| Recommended (Control) | 101.08% | 99.16% | Meets pharmacopoeia standards.[6] |
| High Humidity | 85.38% | 81.10% | Moisture has the greatest negative impact on stability.[6] |
| Elevated Temperature (>25°C) | 87.82% | 92.00% | Temperatures above 25°C cause notable degradation.[6] |
| Reduced Temperature (<8°C) | - | - | Provides better stability compared to room temperature.[6] |
| Direct Sunlight | 90.00% | 82.50% | Sunlight exposure accelerates ASA degradation.[6][7] |
Data adapted from a study on commercial 100 mg tablets.[6]
Table 2: Excipient Compatibility with Acetylsalicylic Acid
This table indicates the stability of ASA when mixed with various common excipients.
| Excipient | Stability Finding |
| Magnesium Stearate | Least stable; potential chemical incompatibility.[8][9] |
| Dibasic Calcium Phosphate | ASA was found to be least stable in its presence.[9] High water activity leads to greater degradation.[10] |
| Sodium Starch Glycolate | ASA was found to be least stable in its presence.[9] |
| Polyvinylpyrrolidone (PVP) | Possible chemical interaction.[8] |
| Maize Starch | Lower ASA degradation due to low water activity, acting as a moisture scavenger.[10] |
| Lactose (Anhydrous & Monohydrate) | Low formation of salicylic acid observed.[13] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of ASA Tablets
This protocol is designed to predict the long-term stability of ASA tablets by subjecting them to elevated stress conditions.
-
Objective: To determine the shelf life of ASA tablets according to ICH guidelines.[12]
-
Materials:
-
Multiple batches of ASA tablets in their final packaging.[12]
-
Stability chambers set to specified temperature and humidity conditions.
-
-
Methodology:
-
Storage Conditions: Place the tablet batches in stability chambers under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[15]
-
Testing Intervals: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).[12]
-
Analytical Tests: At each interval, perform the following tests:
-
Appearance: Visual inspection for physical changes.
-
Assay (ASA content): Use a validated stability-indicating HPLC method to determine the amount of remaining ASA.
-
Related Substances: Quantify the primary degradation product, salicylic acid, and any other impurities using HPLC.[12]
-
Dissolution: Test the drug release profile.
-
Moisture Content: Determine the water content by Karl Fischer titration.
-
-
-
Data Analysis: Plot the concentration of ASA against time. Use the data from accelerated conditions and the Arrhenius equation to predict the degradation rate at long-term storage conditions and thereby estimate the shelf life.[15][16]
Protocol 2: Stability-Indicating HPLC Method for ASA and Salicylic Acid
This protocol outlines a method to separate and quantify ASA from its primary degradation product, salicylic acid.
-
Objective: To accurately measure the amount of ASA and salicylic acid in a sample to assess degradation.
-
Instrumentation & Conditions:
-
HPLC System: A system equipped with a UV detector (e.g., Chromaster 5420) and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[14][17]
-
Mobile Phase: A mixture such as sodium perchlorate (B79767) buffer (pH 2.5), acetonitrile, and isopropyl alcohol (85:14:1 v/v).[14]
-
Column Temperature: 40°C.[17]
-
UV Detection: 275 nm.[14]
-
-
Sample Preparation (Forced Degradation):
-
To demonstrate the method is "stability-indicating," stress ASA under various conditions to generate degradation products.[2]
-
Acid Hydrolysis: Mix ASA stock solution with 0.1 N HCl and heat at 60°C.[2]
-
Base Hydrolysis: Mix ASA stock solution with 0.1 N NaOH at room temperature.[2]
-
Oxidative Degradation: Mix ASA stock solution with 3% H₂O₂.[2]
-
Thermal Degradation: Expose solid ASA powder to heat (e.g., 80°C).[2]
-
-
Analysis:
-
Inject prepared standard solutions of ASA and salicylic acid, along with the stressed and unstressed sample solutions, into the HPLC system.
-
The method should demonstrate baseline resolution between the ASA peak and the salicylic acid peak, as well as other potential degradants. The retention time for ASA is typically around 4-5 minutes under these conditions.[14]
-
Mandatory Visualizations
References
- 1. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Aspirin - Wikipedia [en.wikipedia.org]
- 12. Protocol For The Conduct of Stability Studies | PDF | Chemistry | Nature [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. Accelerated stability study of aspirin | PDF [slideshare.net]
- 17. hitachi-hightech.com [hitachi-hightech.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Acetylsventenic acid and other structurally related diterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and similar diterpenoid compounds.
Issue 1: Poor Peak Resolution or Co-elution of Analytes
Poor resolution between this compound and other closely related diterpenoids is a frequent challenge due to their structural similarities.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (acetonitrile or methanol) to water ratio. A lower percentage of organic solvent generally increases retention and may improve separation.[1] |
| Introduce or adjust the concentration of an acid modifier (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase. For acidic compounds like this compound, maintaining a low pH (typically between 2.5 and 4) can suppress the ionization of the carboxylic acid group, leading to better peak shape and altered selectivity.[2][3][4] | |
| Suboptimal Column Chemistry | If using a standard C18 column, consider a column with a different selectivity, such as a C8 or a C30 column, which can offer different interactions with the analytes.[5] |
| Inadequate Temperature Control | Operate the column in a temperature-controlled compartment. Varying the temperature (e.g., between 20°C and 40°C) can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting selectivity.[6] |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope. A shallower gradient can increase the separation between closely eluting peaks. |
Issue 2: Peak Tailing
Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase.[7] |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of this compound to maintain it in its protonated, less polar form.[2] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[7] |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is recommended to protect the analytical column from contaminants.[8] |
Issue 3: Inconsistent Retention Times
Shifts in retention times can compromise the reliability and reproducibility of the analytical method.
| Possible Cause | Recommended Solution |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an online mixing system, ensure the proportioning valves are functioning correctly.[8][9] |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections, especially when changing mobile phase composition.[9] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[9] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[10] |
Issue 4: High Backpressure
A sudden or gradual increase in system backpressure can indicate a blockage in the HPLC system.
| Possible Cause | Recommended Solution |
| Blocked Column Frit or Tubing | Filter all samples and mobile phases before use to remove particulate matter. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit. |
| Buffer Precipitation | If using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration used. Flush the system with water to dissolve any precipitated salts.[10] |
| Sample Matrix Effects | Implement a sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before injection.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher percentage of A and gradually increase B (e.g., 50-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 205-220 nm), as diterpenoids often lack a strong chromophore.[6]
-
Column Temperature: 30°C
Q2: How does the pH of the mobile phase affect the separation of diterpenoid acids?
The pH of the mobile phase is a critical parameter. This compound is a carboxylic acid, and its degree of ionization is pH-dependent. At a pH above its pKa, it will be ionized (negatively charged) and more polar, resulting in earlier elution in reversed-phase HPLC. At a pH below its pKa, it will be in its neutral (protonated) form, which is less polar and will be retained longer on a reversed-phase column.[2][3] Controlling the pH helps to ensure consistent retention times and improve peak shape by minimizing secondary interactions.
Q3: What are the best practices for sample preparation when analyzing plant extracts for this compound?
For plant extracts, it is crucial to remove interfering compounds. A general workflow includes:
-
Extraction: Extract the plant material with a suitable organic solvent like methanol (B129727) or ethanol.[12]
-
Filtration: Filter the extract to remove particulate matter.
-
Cleanup (optional but recommended): Use Solid-Phase Extraction (SPE) to remove highly polar and non-polar interferences. A C18 SPE cartridge can be effective for retaining diterpenoids, which can then be eluted with a stronger organic solvent.[11]
Q4: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas the mobile phase thoroughly.[9]
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.[9]
-
Detector lamp nearing the end of its life: Replace the detector lamp.[9]
-
Leaks in the system: Check all fittings for leaks.[9]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Diterpenoid Acid Separation
This protocol is a starting point for the separation of this compound and related diterpenoids.
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm)[11] |
| Mobile Phase | A: 0.01N Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile. Isocratic elution with A:B (55:45, v/v)[11] or a gradient elution for complex mixtures. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection | UV at 220 nm[11] |
Protocol 2: Sample Preparation from Plant Material
-
Accurately weigh about 0.1 g of powdered plant material.[13]
-
Add 10 mL of methanol and sonicate for 30 minutes.[13]
-
Filter the extract.
-
Repeat the extraction twice more with fresh methanol.[13]
-
Combine the filtrates and evaporate to dryness under reduced pressure.[13]
-
Re-dissolve the residue in a known volume of the mobile phase (e.g., 10 mL).[13]
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[13]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A signaling pathway for HPLC method optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. quora.com [quora.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. ffhdj.com [ffhdj.com]
- 13. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Acetylsventenic acid synthesis reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Acetylsventenic acid. The guidance focuses on a semi-synthetic approach, involving the isolation of the precursor, Sventenic acid, from its natural source followed by chemical acetylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a diterpenoid. It is typically produced by the acetylation of Sventenic acid, a natural product that can be isolated from the herbs of Rabdosia excisa.[1] A complete de novo chemical synthesis is considered a highly complex and challenging endeavor.
Q2: I am having trouble obtaining the precursor, Sventenic acid. What are the general steps for its isolation?
A2: The general procedure for isolating diterpenoids like Sventenic acid from Rabdosia species involves several key stages:
-
Extraction: The dried and powdered plant material is typically extracted with a solvent like 95% ethanol (B145695) or methanol.[2]
-
Solvent Partitioning: The crude extract is then concentrated and partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Diterpenoids are often found in the ethyl acetate fraction.
-
Chromatography: The fraction containing the desired compound is then subjected to column chromatography, often using silica (B1680970) gel, to separate the individual components.[2] Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What kind of yields can I expect for the isolation of the diterpenoid precursor from the plant material?
A3: The yield of diterpenoids from Rabdosia species can vary depending on the specific plant, growing conditions, and extraction method. For example, studies on Rabdosia rubescens have reported yields of other diterpenoids, oridonin (B1677485) and ponicidin, in the range of 0.1% to 0.6% of the dry plant material.[2] The yield of Sventenic acid is expected to be within a similar range.
Q4: My acetylation of Sventenic acid is not working. What are the common reagents and conditions?
A4: The acetylation of a hydroxyl group on a diterpenoid like Sventenic acid is a standard organic transformation.[3] Common methods include:
-
Acetic Anhydride (B1165640) and Pyridine (B92270): This is a classic method where pyridine acts as both a solvent and a base to catalyze the reaction.
-
Acetic Anhydride with a Catalyst: A catalytic amount of a stronger base, such as 4-dimethylaminopyridine (B28879) (DMAP), can be used to accelerate the reaction.
-
Enzyme-Catalyzed Acetylation: Lipases can be used as biocatalysts for regioselective acetylation, offering a milder and potentially more specific alternative to chemical methods.[4]
Q5: How can I confirm that I have successfully synthesized this compound?
A5: Structure elucidation and confirmation of the final product are typically achieved using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule and confirm the addition of the acetyl group.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.
Troubleshooting Guides
Problem 1: Low Yield of Sventenic Acid from Extraction
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the plant material is finely powdered to maximize surface area. Consider using a Soxhlet extractor for more efficient extraction. Increase the extraction time or the number of extraction cycles.[2] |
| Incorrect Solvent Polarity | The choice of extraction and partitioning solvents is critical. Ensure the solvents used are of appropriate polarity to solubilize and separate the diterpenoids effectively. Ethyl acetate is often a good choice for partitioning. |
| Degradation of the Compound | Some natural products can be sensitive to heat or pH. Avoid excessive heating during solvent evaporation. Work at a neutral pH unless the protocol specifies otherwise. |
| Ineffective Chromatographic Separation | Optimize the mobile phase for column chromatography to achieve better separation of the desired compound from other components. Use thin-layer chromatography (TLC) to monitor the separation. Consider using HPLC for final purification. |
Problem 2: Incomplete or No Acetylation Reaction
| Possible Cause | Suggested Solution |
| Inactive Reagents | Use freshly opened or distilled acetic anhydride and pyridine. Moisture can deactivate the reagents. |
| Insufficient Catalyst | If using a catalyst like DMAP, ensure the correct molar ratio is used. |
| Steric Hindrance | The hydroxyl group to be acetylated on Sventenic acid might be sterically hindered. Increase the reaction time and/or temperature. Consider using a more potent catalytic system. |
| Low Reaction Temperature | While some acetylations proceed at room temperature, others may require heating. Gently refluxing the reaction mixture may improve the yield. |
| Competing Reactions | The presence of multiple hydroxyl groups could lead to a mixture of acetylated products. Consider using protecting groups for other hydroxyls if regioselectivity is an issue, or explore enzyme-catalyzed acetylation for higher selectivity.[4] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, you will have a mixture of Sventenic acid and this compound. Use column chromatography with a suitable solvent gradient to separate the product from the starting material. Monitor the fractions by TLC. |
| Formation of Byproducts | Side reactions can lead to the formation of impurities. Recrystallization or preparative HPLC can be effective for removing byproducts. |
| Residual Reagents | Ensure proper work-up of the reaction mixture to remove excess acetic anhydride and pyridine. This typically involves washing with aqueous acid and base. |
Experimental Protocols
Protocol 1: General Isolation of Diterpenoid Precursor from Rabdosia
-
Extraction:
-
Air-dry and powder the aerial parts of Rabdosia excisa.
-
Extract the powdered material (e.g., 5 kg) with 95% ethanol (3 x 15 L) at room temperature for 24 hours for each extraction.[2]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain the diterpenoids.
-
-
Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by TLC to identify the fractions containing Sventenic acid.
-
-
Purification:
-
Combine the fractions containing the desired compound and further purify by recrystallization or preparative HPLC to obtain pure Sventenic acid.
-
Protocol 2: Acetylation of Sventenic Acid
-
Reaction Setup:
-
Dissolve Sventenic acid (1 equivalent) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath. .
-
-
Addition of Reagent:
-
Slowly add acetic anhydride (1.5 to 2 equivalents per hydroxyl group to be acetylated) to the solution.
-
For catalyzed reactions, add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash successively with dilute HCl, saturated aqueous NaHCO3, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Data Presentation
Table 1: Typical Reaction Conditions for Acetylation of Diterpenoids
| Parameter | Method A: Acetic Anhydride/Pyridine | Method B: Acetic Anhydride/DMAP | Method C: Enzyme-Catalyzed |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | - |
| Solvent | Pyridine | Dichloromethane or THF | Organic Solvent (e.g., acetone) |
| Catalyst | None (Pyridine acts as base) | 4-Dimethylaminopyridine (DMAP) | Lipase (e.g., from Candida antarctica)[4] |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | 30-55 °C[4] |
| Reaction Time | 12 - 48 hours | 2 - 12 hours | 24 - 72 hours |
| Typical Yield | 70 - 90% | 85 - 98% | Variable (can be highly regioselective) |
Visualizations
Caption: Workflow for the semi-synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Minimizing batch-to-batch variability of Acetylsventenic acid extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Acetylsventenic acid extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a kaurane (B74193) diterpenoid, a class of organic compounds known for their diverse biological activities. Its molecular formula is C₂₂H₃₂O₄ and it has a molecular weight of 360.49 g/mol .[1] A known natural source of this compound and related diterpenoids is the plant Rabdosia excisa.[2]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge and can be attributed to several factors:
-
Raw Material Inconsistency: Variations in the genetic makeup of the plant, cultivation conditions (climate, soil, fertilization), harvest time, and post-harvest handling and storage can significantly impact the chemical profile of the starting material.[3][4][5]
-
Extraction Process Parameters: The choice of extraction method and variations in parameters such as solvent composition, temperature, extraction time, and solid-to-solvent ratio can lead to inconsistencies in the yield and purity of this compound.[6][7]
-
Processing and Operator Variability: Differences in equipment, processing steps (e.g., heating, drying), and even the individual operating the equipment can introduce variability between batches.[3]
Q3: How can I standardize my extraction protocol to minimize variability?
Standardization is key to ensuring reproducible results. This involves a multi-step approach:
-
Botanical Authentication: Ensure the correct identification of the plant material (Rabdosia excisa) through macroscopic, microscopic, and chemical analyses.[8]
-
Raw Material Quality Control: Establish strict quality control specifications for the raw plant material, including parameters like moisture content, ash value, and the content of key marker compounds.
-
Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the extraction process, from grinding the plant material to the final drying of the extract.
-
In-Process Controls: Implement in-process controls to monitor critical parameters during extraction, such as temperature and extraction time.
-
Final Product Specification: Define a comprehensive specification for the final extract, including the acceptable range for this compound content, residual solvents, and a chemical fingerprint profile.[9]
Q4: Which analytical techniques are recommended for the quality control of this compound extracts?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantitative determination of this compound.[8][10]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for chemical fingerprinting to assess the overall phytochemical profile of the extract and to detect adulteration.[8]
-
Gas Chromatography (GC): GC may be used for the analysis of volatile components or for derivatized non-volatile compounds.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the identification and quantification of this compound and other related diterpenoids, especially at low concentrations.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inadequate Extraction Solvent | The polarity of the extraction solvent is critical. For kaurane diterpenoids, moderately polar solvents like ethanol (B145695) or methanol (B129727), often in aqueous mixtures, are effective.[1] Conduct small-scale pilot extractions with solvents of varying polarities (e.g., 70% ethanol, 80% methanol, acetone) to determine the optimal solvent system for your material. |
| Suboptimal Extraction Time or Temperature | Insufficient extraction time or temperature can lead to incomplete extraction. Conversely, excessive heat can degrade the target compound. Optimize these parameters by performing a time-course and temperature-variation study. For ultrasound-assisted extraction of related compounds from Rabdosia, optimal times and temperatures have been reported in the range of 30-60 minutes and 40-60°C, respectively. |
| Inefficient Particle Size Reduction | The surface area of the plant material available for solvent contact is crucial. Ensure the plant material is ground to a fine, uniform powder. A particle size of 40-60 mesh is often a good starting point. |
| Poor Raw Material Quality | The concentration of this compound can vary significantly in the raw plant material.[5] Source your material from a reputable supplier with a certificate of analysis. If possible, perform a preliminary analysis of the raw material to assess its quality. |
Issue 2: High Batch-to-Batch Variability in Purity
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | As with low yield, variability in the source material is a primary contributor to inconsistent purity.[3][4] Implement stringent raw material specifications and consider sourcing from a single, qualified vendor. |
| Fluctuations in Extraction Parameters | Minor deviations in solvent-to-solid ratio, temperature, or extraction time can alter the extraction of co-constituents, thereby affecting the purity of the final extract. Strictly adhere to a validated Standard Operating Procedure (SOP). |
| Incomplete Solvent Removal | Residual solvents can affect the final concentration and purity of the extract. Ensure your drying process (e.g., rotary evaporation, vacuum oven) is validated and consistently applied. |
| Degradation of this compound | This compound may be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH). Evaluate the stability of your extract under your processing and storage conditions. |
Data Presentation: Impact of Extraction Parameters on Diterpenoid Yield
The following table summarizes representative data on how different extraction parameters can influence the yield of diterpenoids from Rabdosia species. This data is illustrative and should be used as a guide for optimizing the extraction of this compound.
| Parameter | Condition A | Condition B | Condition C | Effect on Diterpenoid Yield |
| Ethanol Concentration | 50% | 70% | 90% | Yield generally increases with ethanol concentration up to an optimal point (around 70-80%), after which the extraction of polar co-constituents may decrease, potentially increasing the relative purity of the target compound. |
| Extraction Temperature | 30°C | 50°C | 70°C | Higher temperatures generally increase extraction efficiency by improving solvent penetration and solute solubility. However, temperatures above a certain threshold can lead to degradation of thermolabile compounds. |
| Extraction Time | 30 min | 60 min | 90 min | Yield typically increases with time as the solvent has more contact with the plant material. However, there is a point of diminishing returns, and prolonged extraction times can increase the risk of compound degradation. |
| Solid-to-Solvent Ratio | 1:10 | 1:20 | 1:30 | A higher solvent volume can lead to a more complete extraction but may also increase processing time and solvent consumption. An optimal ratio balances extraction efficiency with practical considerations. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Rabdosia excisa
This protocol is a general guideline for the extraction of this compound and should be optimized for your specific laboratory conditions and raw material.
1. Material Preparation:
- Air-dry the aerial parts of Rabdosia excisa at room temperature until a constant weight is achieved.
- Grind the dried plant material to a fine powder (40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
- Add 200 mL of 75% ethanol (1:20 solid-to-solvent ratio).
- Place the flask in an ultrasonic bath.
- Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper.
- Wash the residue with a small amount of the extraction solvent.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C.
4. Drying:
- Dry the concentrated extract in a vacuum oven at 60°C to a constant weight.
5. Analysis:
- Dissolve a known amount of the dried extract in methanol and analyze by HPLC for the quantification of this compound.
Protocol 2: HPLC-UV Quantification of this compound
1. Chromatographic Conditions:
- Column: C18 column (4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
- Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
- Sample Solution: Dissolve the dried extract in methanol to a concentration of 1 mg/mL, filter through a 0.45 µm syringe filter.
3. Analysis:
- Inject the calibration standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Signaling Pathways
This compound, as a diterpenoid, is likely to exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these potential mechanisms of action.
References
- 1. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementation of N-acetylcysteine inhibits NFkappaB activation and protects against alloxan-induced diabetes in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylsalicylic acid enhances the anti-inflammatory effect of fluoxetine through inhibition of NF-κB, p38-MAPK and ERK1/2 activation in lipopolysaccharide-induced BV-2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Cell culture contamination issues when working with Acetylsventenic acid
Disclaimer: Information regarding the specific interactions of Acetylsventenic acid in cell culture is limited in current scientific literature. The following troubleshooting guide and FAQs are based on best practices for introducing novel organic compounds, particularly those with acidic properties, into a cell culture environment.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform before using this compound in my main cell culture experiments?
A: Before introducing any new compound to your valuable cell lines, it is crucial to perform preliminary checks. First, ensure the compound is fully dissolved in a sterile vehicle solvent (e.g., DMSO) at a concentration that allows for minimal final solvent concentration in your culture medium.[1] Test the sterility of your compound solution by adding it to a small flask of antibiotic-free medium and incubating for several days to monitor for any microbial growth.[1] Additionally, assess the solubility of this compound in your specific cell culture medium to avoid precipitation, which can be mistaken for contamination.[1]
Q2: I've added this compound to my cell culture and now the medium has turned yellow. What does this indicate?
A: A rapid change in the medium's color to yellow is a strong indicator of a drop in pH.[2][3][4] This is a potential side effect of adding an acidic compound like this compound. Acidification of the culture medium can negatively impact cell viability and proliferation.[5][6] It is advisable to monitor the pH of your culture medium after adding the compound and adjust it if necessary using a sterile buffering agent.
Q3: After adding the compound, I observe particulate matter in my culture. Is this contamination?
A: While it could be microbial contamination, it might also be precipitation of the this compound itself, especially if it has low solubility in aqueous solutions.[1] Examine the culture under a microscope. Bacterial contamination often appears as small, motile particles, while fungal contamination may present as filamentous structures.[1][3] If the particles are crystalline or amorphous and non-motile, it is likely compound precipitation.
Q4: How can I be certain that my stock solution of this compound is not the source of contamination?
A: The most effective way to sterilize a heat-sensitive organic compound solution is through filter sterilization.[1] Use a sterile 0.22 µm syringe filter that is compatible with your solvent to remove potential bacterial and fungal contaminants.[1] Autoclaving or radiation are generally not suitable as they can degrade the compound.[1]
Troubleshooting Guide
Issue 1: Sudden Turbidity and pH Change After Adding this compound
This issue is likely due to either bacterial contamination or a chemical reaction of the compound with the media.
| Observation | Potential Cause | Recommended Action |
| Rapid cloudiness, yellow media, microscopic motile particles | Bacterial Contamination[2][3][4] | 1. Immediately isolate and discard the contaminated culture to prevent cross-contamination.[1] 2. Decontaminate all work surfaces, incubators, and equipment.[1][3] 3. Review your aseptic technique. 4. Filter-sterilize your this compound stock solution before use.[1] |
| Media turns yellow without significant cloudiness | Acidification from Compound[5][6] | 1. Measure the pH of the culture medium. 2. Prepare a fresh batch of medium and pre-adjust the pH after adding this compound before adding to cells. 3. Consider using a buffered medium or adding a sterile buffering agent. |
| Crystalline or amorphous precipitate | Compound Precipitation[1] | 1. Perform a solubility test of this compound in your culture medium at the desired concentration. 2. Try dissolving the compound in a different solvent or at a lower stock concentration. 3. Ensure the final solvent concentration in the medium is not causing precipitation. |
Issue 2: Altered Cell Morphology or Reduced Viability
This could be a result of cytotoxicity from the compound, pH stress, or undetected contamination like Mycoplasma.
| Observation | Potential Cause | Recommended Action |
| Cells appear stressed, rounded, or detached after compound addition | Compound Cytotoxicity or pH Stress | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 2. Ensure the pH of the medium is within the optimal range for your cells after adding the compound.[5][6] |
| Gradual decline in cell health, changes in growth rate without visible contamination | Mycoplasma Contamination[2][3] | 1. Quarantine the affected cell line. 2. Test for Mycoplasma using a reliable method (e.g., PCR-based assay). 3. Discard the contaminated culture if positive. 4. Only use Mycoplasma-free certified cell lines and reagents.[4] |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
-
Prepare your stock solution of this compound in a suitable sterile solvent (e.g., DMSO).
-
Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Prepare a small flask of your standard cell culture medium without antibiotics.
-
Add a small volume of the filtered this compound stock solution to the medium, mimicking the final concentration you would use in your experiments.
-
Incubate the flask at 37°C for 3-5 days.
-
Visually inspect the medium daily for any signs of microbial growth, such as turbidity or color change.
Visual Guides
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Workflow for preparing and validating a new compound for cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. corning.com [corning.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of different concentrations of acetylsalicylic acid on proliferation and viability of lymphocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Acetylsventenic Acid
Disclaimer: The following guide is based on established principles of NMR spectroscopy and data from structurally related kaurane (B74193) diterpenoids. As specific experimental NMR data for Acetylsventenic acid is not publicly available, the ¹H and ¹³C NMR data presented here are hypothetical but realistic, generated for illustrative and educational purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of this compound.
Troubleshooting Guides
Question: Why is the ¹H NMR spectrum of my this compound sample so complex in the aliphatic region (0.8 - 2.5 ppm)?
Answer: The complexity in the aliphatic region of this compound's ¹H NMR spectrum arises from several factors inherent to its rigid tetracyclic kaurane skeleton:
-
Numerous Protons: The core structure contains a large number of methylene (B1212753) (-CH₂) and methine (-CH) groups.
-
Signal Overlap: Many of these protons reside in similar chemical environments, leading to overlapping signals that are difficult to resolve.[1]
-
Complex Spin-Spin Coupling: Protons on the rigid ring system exhibit complex coupling patterns (e.g., geminal and vicinal couplings), resulting in intricate multiplets.
Troubleshooting Steps:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized to achieve the best possible resolution.
-
Use Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will improve signal dispersion and reduce overlap.
-
2D NMR Experiments: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to identify coupled proton networks and resolve individual signals.
Question: I am having trouble assigning the quaternary carbon signals in the ¹³C NMR spectrum. How can I confidently identify them?
Answer: Quaternary carbons in this compound, such as C-4, C-8, C-10, and the carbonyl carbons of the carboxylic acid and acetyl groups, often show weak signals in a standard ¹³C NMR spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Troubleshooting Steps:
-
Increase Number of Scans: Acquire the ¹³C NMR spectrum with a significantly larger number of scans to improve the signal-to-noise ratio for the weak quaternary carbon signals.
-
DEPT Experiments: Run DEPT-135 and DEPT-90 experiments. Quaternary carbons will be absent in both DEPT-135 and DEPT-90 spectra, which helps to distinguish them from CH, CH₂, and CH₃ signals.
-
HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. Look for long-range correlations (2-3 bonds) between protons and the quaternary carbons. For example, the methyl protons at C-20 should show a correlation to C-10.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the key functional groups in this compound?
A1: Based on data from similar kaurane diterpenoids, the expected chemical shift ranges are:
- Carboxylic Acid Proton (-COOH): δ 12.0 - 12.5 ppm (often broad)
- Proton at C-7 (geminal to the acetoxy group): δ 4.5 - 5.0 ppm
- Exocyclic Methylene Protons (=CH₂ at C-17): δ 4.7 - 5.0 ppm
- Acetyl Methyl Protons (-OCOCH₃): δ 2.0 - 2.2 ppm
- Tertiary Methyl Protons (e.g., C-19, C-20): δ 0.8 - 1.3 ppm
- Carboxylic Acid Carbonyl Carbon (-COOH): δ 175 - 185 ppm
- Acetyl Carbonyl Carbon (-OCOCH₃): δ 170 - 172 ppm
- Olefinic Carbons (C-16, C-17): δ 150 - 160 ppm (C-16) and δ 100 - 110 ppm (C-17)
- Carbon bearing the acetoxy group (C-7): δ 70 - 80 ppm
Q2: How can I confirm the stereochemistry at C-7 using NMR?
A2: The stereochemistry of the acetoxy group at C-7 can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy). The spatial proximity between protons can be determined by observing cross-peaks in the NOESY spectrum. For a 7β-acetoxy group (as implied by the name), you would expect to see NOE correlations between the axial proton at C-7 and other nearby axial protons.
Q3: My sample shows broad signals for the carboxylic acid and hydroxyl protons. What can I do to sharpen them?
A3: The broadness of these signals is often due to chemical exchange with residual water or other exchangeable protons in the solvent. To address this:
- Use a very dry NMR solvent.
- Perform a D₂O exchange experiment: Add a drop of deuterium (B1214612) oxide to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad signals of the exchangeable protons will disappear, confirming their identity.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7 | 4.85 | dd | 11.5, 4.8 |
| 17a | 4.95 | s | |
| 17b | 4.78 | s | |
| 19-CH₃ | 1.25 | s | |
| 20-CH₃ | 0.85 | s | |
| 22-CH₃ (Ac) | 2.10 | s | |
| 18-COOH | 12.10 | br s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 4 | 43.8 |
| 7 | 78.5 |
| 8 | 55.2 |
| 10 | 38.1 |
| 16 | 155.9 |
| 17 | 103.2 |
| 18 (COOH) | 182.5 |
| 19 (CH₃) | 28.9 |
| 20 (CH₃) | 15.6 |
| 21 (C=O, Ac) | 171.0 |
| 22 (CH₃, Ac) | 21.3 |
Experimental Protocols
Methodology for NMR Analysis of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the range of all expected proton signals (e.g., 0 to 13 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY: To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Mandatory Visualizations
Caption: Experimental Workflow for NMR Analysis.
Caption: Logical Relationships in NMR Interpretation.
References
Technical Support Center: Scaling Up the Purification of Acetylsventenic Acid
Troubleshooting Guide: Common Issues in Scale-Up Purification
This guide addresses common problems encountered when transitioning from bench-scale to large-scale purification of acidic natural products.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Scale-Up | - Inefficient initial extraction or reaction work-up at a larger scale.- Co-elution of impurities during chromatography.- Incomplete crystallization or precipitation of the target compound. | - Re-optimize extraction and wash steps at a pilot scale.- Adjust the chromatographic gradient or change the stationary/mobile phase to improve resolution.- Screen different solvent systems for recrystallization to find one that selectively crystallizes the product. |
| Poor Yield | - Degradation of the target compound during prolonged processing times.- Inefficient phase separation during extractions.- Product loss on chromatography columns or during transfers. | - Minimize exposure to harsh pH conditions or high temperatures.- Use a larger separatory funnel or a liquid-liquid extraction setup for better separation.- Ensure proper column packing and elution conditions to minimize tailing and product loss. |
| Inconsistent Crystal Formation | - Supersaturation issues at a larger volume.- Presence of impurities that inhibit crystallization.- Inadequate control of cooling rates. | - Introduce seed crystals to initiate crystallization.- Perform a pre-purification step (e.g., charcoal treatment) to remove inhibitory impurities.- Implement a controlled, gradual cooling process. Slow cooling often leads to larger, purer crystals.[1] |
| Chromatography Column Clogging or High Backpressure | - Precipitation of the sample on the column head.- Use of a sample solvent that is too strong.- Particulate matter in the sample or mobile phase. | - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before loading.- Dissolve the sample in a solvent weaker than the initial mobile phase conditions.[2]- Filter the sample and mobile phases through a 0.45 µm filter before use. |
| Difficulty Removing Residual Solvents | - Inefficient drying methods.- Formation of solvates. | - Use a high-vacuum oven at a temperature that does not degrade the compound.- Consider lyophilization if the compound is water-soluble.- Analyze the solid by techniques like TGA or DSC to identify the nature of the solvent association. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up a chromatography method for an acidic compound like Acetylsventenic acid?
A1: When scaling up a chromatographic purification, the primary goal is to maintain the separation quality achieved at the small scale. Key parameters to consider include:
-
Column Geometry: Maintain the bed height of the chromatography column while increasing the diameter.[3]
-
Linear Velocity: Keep the linear velocity of the mobile phase constant. This means the flow rate will need to be increased proportionally to the square of the column's radius.
-
Sample Loading: The amount of sample loaded can be increased proportionally to the cross-sectional area of the column. However, do not exceed 1-5% of the column's total binding capacity to avoid overloading.
-
Gradient Shape: The gradient profile (the change in solvent composition over time) should be kept consistent in terms of column volumes.
Q2: My acidic product is showing signs of degradation during purification. What steps can I take to minimize this?
A2: Degradation is a common challenge, especially with heat-labile or pH-sensitive compounds.[4][5] Consider the following:
-
Temperature Control: Perform all purification steps, including extractions and chromatography, at reduced temperatures if the compound is thermally sensitive.
-
pH Control: Buffer your mobile phases and extraction solvents to maintain a pH where your compound is most stable. For acidic compounds, this is often in the acidic to neutral range.
-
Minimize Time: Streamline your workflow to reduce the total time the compound is in solution or exposed to purification conditions.
-
Inert Atmosphere: If your compound is prone to oxidation, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q3: How do I choose the best recrystallization solvent for a large-scale purification?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For scaling up:
-
Solubility Screening: Test a range of solvents with varying polarities on a small scale.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.
-
Safety and Environmental Impact: For larger scales, consider the toxicity, flammability, and environmental impact of the solvents. Greener chemistry approaches are often preferred.[6]
-
Boiling Point: A solvent with a relatively low boiling point is easier to remove from the final product.
Q4: What is the most effective way to remove colored impurities from my natural product extract?
A4: Colored impurities, often pigments from the natural source, can sometimes be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration. The amount of charcoal and the contact time should be optimized to avoid significant loss of the target compound.
Experimental Protocols
Protocol 1: Scale-Up of Flash Chromatography Purification
This protocol outlines a general procedure for scaling up a flash chromatography purification for an acidic natural product.
-
Method Development (Small Scale):
-
Develop a separation method on a small column (e.g., 10g silica).
-
Determine the optimal mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes with 0.1% acetic acid to keep the product protonated and improve peak shape).
-
Calculate the retention factor (k') and resolution (Rs) for the target compound.
-
-
Scale-Up Calculation:
-
Choose a larger column based on the desired sample load. For example, to purify 10g of crude material, a 200g column might be appropriate.
-
Calculate the new flow rate to maintain the same linear velocity. If the small column diameter is 2 cm and the large column is 8 cm, the cross-sectional area increases by a factor of 16. The flow rate should be increased accordingly.
-
Adjust the gradient time segments proportionally to the new flow rate to maintain the gradient shape in terms of column volumes.
-
-
Column Packing and Equilibration:
-
If packing the column manually, create a slurry of the stationary phase in the initial mobile phase and carefully pack the column to ensure a homogenous bed.
-
Equilibrate the column with at least 5-10 column volumes of the initial mobile phase until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble but that is weaker than the initial mobile phase.
-
Alternatively, adsorb the sample onto a small amount of silica (B1680970) gel, dry it, and load the dry powder onto the top of the column. This technique, known as dry loading, often improves resolution.
-
-
Elution and Fraction Collection:
-
Run the scaled-up gradient and collect fractions.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Large-Scale Recrystallization
This protocol provides a method for purifying a crystalline acidic product at a larger scale.
-
Solvent Selection:
-
Based on small-scale trials, select an appropriate solvent or solvent pair. For this example, we will use ethanol (B145695) and water.
-
-
Dissolution:
-
Place the crude, semi-purified product into a large Erlenmeyer flask or a jacketed reactor.
-
Add the minimum amount of warm ethanol required to fully dissolve the solid.[6] Gentle heating may be necessary.
-
-
Induce Crystallization:
-
While stirring, slowly add hot water until the solution becomes slightly turbid. This indicates that the saturation point has been reached.
-
If necessary, add a few drops of warm ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Growth:
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a large Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Visualizations
Workflow for Scaling Up Purification
Caption: General Workflow for Scaling Up Purification
Troubleshooting Logic for Low Purity
Caption: Troubleshooting Logic for Low Purity Issues
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 4. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|High-Purity Research Chemical [benchchem.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Acetylsventenic Acid and Sventenic Acid
A detailed comparative analysis of the bioactivity of Acetylsventenic acid and Sventenic acid is currently hampered by a lack of publicly available experimental data directly comparing these two specific compounds. Both are classified as ent-kaurane diterpenoids, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. However, specific quantitative data, such as IC50 values from head-to-head studies, remains elusive in the current scientific literature.
This guide synthesizes the available information on these compounds and the broader class of ent-kaurane diterpenoids to provide a contextual comparison for researchers, scientists, and drug development professionals.
Chemical Identity
To facilitate further research, the fundamental chemical information for both compounds is provided below.
| Compound | Molecular Formula | CAS Number |
| This compound | C₂₂H₃₂O₄ | 126737-42-6 |
| Sventenic acid | C₂₀H₃₀O₃ | 126778-79-8 |
Bioactivity of ent-Kaurane Diterpenoids: A Broader Perspective
Given the absence of specific data for this compound and Sventenic acid, we can infer potential bioactivities based on their classification as ent-kaurane diterpenoids. This class of compounds, primarily isolated from plants of the Isodon genus, has been the subject of extensive research. The primary reported bioactivities include:
-
Cytotoxic/Anticancer Activity: Many ent-kaurane diterpenoids have demonstrated potent activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Anti-inflammatory Activity: Several compounds in this class have been shown to inhibit key inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Activity: Antibacterial and antifungal properties have also been reported for some ent-kaurane diterpenoids.
The structural difference between this compound and Sventenic acid lies in the presence of an acetyl group on the former. In structure-activity relationship (SAR) studies of similar natural products, the addition or removal of an acetyl group can significantly impact bioactivity by altering factors such as solubility, cell permeability, and interaction with biological targets. However, without direct experimental evidence, the precise effect of this structural modification on the bioactivity of Sventenic acid versus its acetylated form remains speculative.
Hypothetical Experimental Workflow for Comparative Bioactivity Analysis
For researchers intending to directly compare the bioactivity of this compound and Sventenic acid, a general experimental workflow is proposed below.
Caption: Figure 1 outlines a potential experimental workflow for the direct comparison of the bioactivities of this compound and Sventenic acid.
Detailed Methodologies for Key Experiments
Should a direct comparison be undertaken, the following standard protocols could be employed:
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of cancer cell lines.
Protocol:
-
Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Sventenic acid in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To assess the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Sventenic acid for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Conclusion
While this compound and Sventenic acid belong to a class of compounds with established bioactivities, a direct, data-driven comparison of their individual potencies is not possible based on the current scientific literature. The information provided here serves as a foundation for researchers interested in pursuing such a comparative study. The outlined experimental workflows and protocols offer a standardized approach to generating the necessary data to elucidate the structure-activity relationship between these two related ent-kaurane diterpenoids. Further investigation is warranted to unlock their full therapeutic potential.
Acetylsventenic acid vs. other kaurane diterpenoids in anti-cancer activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of several kaurane (B74193) diterpenoids. While the initial topic of interest was a comparison involving acetylsventenic acid, a thorough literature search revealed a significant lack of published data on the anti-cancer properties of this specific compound. This compound is a kaurane diterpenoid that has been isolated from Rabdosia excisa.[1][2] However, beyond its identification, its biological activities, particularly in the context of cancer, remain uncharacterized in the available scientific literature.
Therefore, this guide will focus on a selection of well-studied kaurane diterpenoids—Oridonin (B1677485), Eriocalyxin B, Longikaurin A, and Glaucocalyxin B—for which there is a substantial body of experimental data regarding their anti-cancer efficacy.
Comparative Analysis of In Vitro Anti-Cancer Activity
The anti-cancer potential of these kaurane diterpenoids has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Oridonin | K562 | Chronic Myelogenous Leukemia | 8.11 | 36 | [3] |
| BEL-7402 | Hepatocellular Carcinoma | 1.00 (derivative) | Not Specified | [4] | |
| HL-60 | Promyelocytic Leukemia | 0.84 (derivative) | Not Specified | [4] | |
| BGC-7901 | Gastric Carcinoma | 1.05 (derivative) | Not Specified | [4] | |
| HCC-1806 | Breast Cancer | 0.18 (derivative) | Not Specified | [4] | |
| AGS | Gastric Adenocarcinoma | 5.995 | 24 | [5] | |
| HGC27 | Gastric Carcinoma | 14.61 | 24 | [5] | |
| MGC803 | Gastric Carcinoma | 15.45 | 24 | [5] | |
| TE-8 | Esophageal Squamous Carcinoma | 3.00 | 72 | [6] | |
| TE-2 | Esophageal Squamous Carcinoma | 6.86 | 72 | [6] | |
| SNU-5 | Gastric Carcinoma | 36.8 | Not Specified | [7] | |
| Eriocalyxin B | Raji | Burkitt's Lymphoma | ~60% reduction in tumor volume at 15 mg/kg | In vivo | [3] |
| CAPAN-2 | Pancreatic Cancer | Significant reduction in tumor weight at 2.5 mg/kg | In vivo | [3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | [3] | |
| Longikaurin A | CAL27 | Oral Squamous Carcinoma | 4.36 | 24 | [7] |
| TCA-8113 | Oral Squamous Carcinoma | 4.93 | 24 | [7] | |
| SMMC-7721 | Hepatocellular Carcinoma | 2.75 | 36 | [8] | |
| HepG2 | Hepatocellular Carcinoma | 5.13 | 36 | [8] | |
| BEL-7402 | Hepatocellular Carcinoma | 6.83 | 36 | [8] | |
| Huh7 | Hepatocellular Carcinoma | 7.12 | 36 | [8] | |
| Glaucocalyxin B | SKOV3 | Ovarian Cancer | 8.735 | 48 | [9] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, provide crucial insights into the therapeutic potential of these compounds.
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Oridonin | Sarcoma | Sarcoma-180 | 20 mg/kg (nanosuspension) | 60.23% | [3] |
| Gastric Cancer | SNU-5 | Dose-dependent | Marked cytoreductive activity | [7] | |
| Esophageal Squamous Cell Carcinoma | Patient-Derived Xenograft (PDX) | Oral administration | Significant decrease in tumor growth | [10] | |
| Breast Cancer | MCF-7 | Not Specified | Markedly inhibited tumor growth | [6] | |
| Eriocalyxin B | Lymphoma | Raji | 15 mg/kg, every other day, i.p. | ~60% reduction in tumor volume | [3] |
| Pancreatic Cancer | CAPAN-2 | 2.5 mg/kg, i.p. | Significant reduction in tumor weight | [3] | |
| Breast Cancer | 4T1 | 5 mg/kg/day | Suppressed tumor growth | [11] | |
| Longikaurin A | Oral Squamous Carcinoma | CAL27 | 3 and 6 mg/kg, i.p. every three days | Significantly reduced tumor growth | [12] |
Mechanisms of Anti-Cancer Action
Kaurane diterpenoids exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Signaling Pathways
The anti-cancer activity of these compounds is mediated through the modulation of several critical signaling pathways.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the kaurane diterpenoid or vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[13]
-
Formazan Solubilization: The medium is then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the kaurane diterpenoid at the desired concentrations for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[14]
-
Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Following incubation, 1X Binding Buffer is added, and the cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the kaurane diterpenoid and harvested as described for the apoptosis assay.
-
Cell Fixation: The cells are washed with cold PBS and then fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. The fixed cells can be stored at -20°C.[13][15]
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[15] RNase A is included to ensure that only DNA is stained by PI.[16]
-
Incubation: The cells are incubated in the staining solution at room temperature or 37°C in the dark.[15]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[16]
Conclusion
The available evidence strongly supports the potent anti-cancer activities of several kaurane diterpenoids, particularly oridonin, eriocalyxin B, and longikaurin A. These compounds demonstrate significant cytotoxicity against a broad range of cancer cell lines and exhibit promising anti-tumor efficacy in preclinical animal models. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
While this compound belongs to the same class of compounds, its potential as an anti-cancer agent remains to be elucidated. Further research is warranted to investigate the bioactivities of this and other less-studied kaurane diterpenoids, which may hold promise as novel therapeutic agents for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 126737-42-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylsalicylic Acid (ASA) in Prevention of Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gentaur.com [gentaur.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to the Quantification of Acetylsalicylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Acetylsalicylic acid (ASA), a widely used analgesic and anti-inflammatory drug. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Performance Data
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the quantification of Acetylsalicylic acid using various techniques.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Reference |
| HPLC-UV | 60-400 µg/mL | 0.0001 mg/ml | 0.00018 mg/ml | ~100% | < 2% | [1][2] |
| Kinetic Spectrophotometry | 0.72–9.00 µg/mL | 0.35 µg/mL | Not Specified | Not Specified | Not Specified | [3] |
| Flow-Injection Spectrophotometry | 5-120 µg/mL | 0.064 µg/mL (for salicylic (B10762653) acid) | Not Specified | Not Specified | 0.38 - 0.52% | [4] |
| LC-MS/MS | 1-1000 ng/mL | Not Specified | 1 ng/mL | Not Specified | Not Specified | [5] |
| LC-MS/MS | 0.020–1.200 µg/mL | Not Specified | 3 ng/mL | Not Specified | Not Specified | [6][7] |
| GC-MS | 2.0-400 ng/mL | 1.0 ng/mL | 200 pg/ml | 3.8 - 5.5% | < 8 - 15.2% | [8][9] |
| UV-Vis Spectrophotometry | 20-40 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of Acetylsalicylic acid in pharmaceutical formulations.
-
Instrumentation: Waters HPLC 2695 system equipped with a Photo Diode Array detector and Empower 2 software[1].
-
Column: Kromasil C18 (4.6 x 250mm, 5µm)[1].
-
Mobile Phase: A mixture of 0.01N potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (55:45, v/v)[1].
-
Flow Rate: 1.0 mL/min[3].
-
Sample Preparation:
-
Prepare a stock solution of ASA by accurately weighing and dissolving the standard in the mobile phase.
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range.
-
For tablet analysis, grind the tablet into a fine powder, dissolve a known weight in the mobile phase, and filter to remove excipients before injection[11].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of ASA in complex biological matrices like human plasma.
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Sample Preparation (Human Plasma):
-
Use potassium oxalate (B1200264) and sodium fluoride (B91410) as anticoagulants. Perform sample preparation in an ice-water bath to minimize degradation[5].
-
Inhibit enzymatic activity by adding 12% formic acid and a 450 mg/mL potassium fluoride solution[5].
-
Extract ASA and its metabolite, salicylic acid, using a single-step liquid-liquid extraction with tert-butyl methyl ether[5].
-
-
Chromatographic Conditions:
-
Utilize a reversed-phase column[6].
-
-
Mass Spectrometric Detection:
-
Operate in the multiple reaction monitoring (MRM) mode.
-
Ion transitions: m/z 179.0 -> 137.0 for ASA and m/z 136.9 -> 93.0 for salicylic acid[5].
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for ASA quantification, often requiring derivatization to improve volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
For plasma samples, extract ASA and an internal standard from 100 µL of plasma[8].
-
Perform extractive pentafluorobenzyl (PFB) esterification using PFB bromide and tetrabutylammoniumhydrogen sulphate[8].
-
Alternatively, for other sample matrices, a derivatization to silyl (B83357) esters can be performed in a PTV injector[12].
-
-
GC Conditions:
-
Use a capillary column (e.g., 25 m x 0.2 mm ID) with helium as the carrier gas[9].
-
-
MS Detection:
-
Operate in negative-ion chemical ionization mode for high sensitivity[8].
-
UV-Vis Spectrophotometry
This method is simple and cost-effective, suitable for the analysis of ASA in pharmaceutical preparations.
-
Method 1: Indirect Quantification via Salicylic Acid
-
Hydrolyze ASA to salicylic acid using a sodium hydroxide (B78521) solution[3].
-
For colorimetric detection, react the resulting salicylate (B1505791) with an iron(III) chloride solution in an acidic medium (pH 1.6) to form a colored complex[10].
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 530 nm)[10].
-
-
Method 2: Direct Quantification
-
Kinetic Spectrophotometry: This method is based on a ligand-exchange reaction where the rate of disappearance of a colored complex is monitored spectrophotometrically at a specific wavelength (e.g., 410 nm)[3].
Visualizing Workflows and Logical Relationships
Diagrams can effectively illustrate complex processes and decision-making frameworks.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A decision tree for selecting a suitable analytical method.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound|High-Purity Research Chemical [benchchem.com]
- 12. gcms.cz [gcms.cz]
In Vivo Efficacy of Acetylsalicylic Acid Compared to Known Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Acetylsalicylic Acid (Aspirin) with other widely used anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin (B1671933) and Celecoxib, and the corticosteroid Prednisolone. The information is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate reference compounds in anti-inflammatory drug discovery and development.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute inflammation. The table below summarizes the percentage inhibition of paw edema by Acetylsalicylic Acid and comparator drugs at various doses and time points, as reported in different studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions such as animal strains, specific protocols, and scoring methods.
| Drug | Dose (mg/kg) | Animal Model | Time Post-Carrageenan | Inhibition of Edema (%) | Reference |
| Acetylsalicylic Acid | 150 | Rat | 5 hours | Not specified, but significant reduction | [1] |
| Indomethacin | 5 | Rat | Not specified | Complete inhibition | [2] |
| 10 | Rat | 4 hours | 57.66 | [3] | |
| 2 and 4 | Rat | Not specified | 50.37 and 58.06, respectively | [4] | |
| Celecoxib | 30 | Rat | 6 hours | Significant prevention of full manifestation | [5] |
| 50 | Rat | 3 and 5 hours | Significant reduction | [6] | |
| Prednisolone | - | - | - | Data not readily available in comparable models |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of these drugs are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for interpreting efficacy data and predicting potential side effects.
Acetylsalicylic Acid (Aspirin)
Acetylsalicylic acid irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the synthesis of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and pain.[7][8] Its action on COX-1 is more potent, which also contributes to its antiplatelet effects.[8] Additionally, aspirin (B1665792) has been shown to modulate other signaling pathways, including the NF-κB pathway.[7][9]
Caption: Signaling pathway of Acetylsalicylic Acid.
Indomethacin
Indomethacin is a non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes to reduce prostaglandin (B15479496) synthesis.[10][11][12] This action accounts for its potent anti-inflammatory, analgesic, and antipyretic properties.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. Indometacin - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Acetylated Carboxylic Acid Analogs in Drug Discovery
A detailed comparison guide for researchers, scientists, and drug development professionals.
Initial research for specific structure-activity relationship (SAR) studies on "Acetylsventenic acid" and its analogs did not yield any publicly available data. This suggests that "this compound" may be a compound with limited academic literature or a proprietary designation. Therefore, this guide provides a comprehensive comparison of a closely related and extensively studied class of compounds: acetylated carboxylic acid analogs. The principles and methodologies discussed herein are directly applicable to the SAR investigation of any novel acetylated acid.
This guide will focus on two key therapeutic areas where acetylated carboxylic acids have shown significant promise: anti-inflammatory and anticancer applications. We will explore how structural modifications to these molecules influence their biological activity, drawing on experimental data from published studies on well-known analogs such as those of acetylsalicylic acid (aspirin) and other relevant acetylated organic acids.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of various acetylated carboxylic acid analogs against key targets in inflammation and cancer. The data is compiled from multiple studies to provide a comparative overview.
| Compound/Analog | Target/Assay | IC50/EC50 (µM) | Therapeutic Area | Reference |
| Acetylsalicylic Acid (Aspirin) | COX-1 | 178 | Anti-inflammatory | [1] |
| Acetylsalicylic Acid (Aspirin) | COX-2 | 344 | Anti-inflammatory | [1] |
| Organometallic Aspirin Derivative (Ferrocene-aspirin) | MCF-7 (Breast Cancer Cells) | 15.4 | Anticancer | [1] |
| Organometallic Aspirin Derivative (Cymantrene-aspirin) | HT-29 (Colon Cancer Cells) | 8.7 | Anticancer | [1] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (Breast Cancer Cells) | ~20 | Anticancer | [2] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 (Breast Cancer Cells) | ~30 | Anticancer | [2] |
| N-Acetylcysteine (NAC) | LPS-induced TNF-α release in rat colitis model | - (Significant reduction) | Anti-inflammatory | [3] |
| Rosmarinic acid acetyl ester | Carrageenan-induced paw edema in rats | - (Significant reduction) | Anti-inflammatory | [4] |
Note: IC50/EC50 values are highly dependent on the specific experimental conditions. Direct comparison across different studies should be done with caution. "-" indicates that a specific IC50 value was not provided, but significant biological activity was reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols commonly employed in the evaluation of acetylated carboxylic acid analogs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped, typically by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Structure-Activity Relationships and Biological Pathways
Graphical representations are invaluable tools for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the SAR of acetylated carboxylic acid analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Mechanism of action for anti-inflammatory acetylated carboxylic acids.
Conclusion
The structure-activity relationship of acetylated carboxylic acid analogs is a rich field of study with significant implications for the development of new anti-inflammatory and anticancer agents. While direct information on "this compound" is not available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel acetylated acid. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural motifs responsible for therapeutic efficacy and selectivity. The use of standardized experimental protocols and clear data visualization is paramount to advancing our understanding and accelerating the discovery of new and improved medicines.
References
- 1. Insight into the Biological Activity of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine expresses powerful anti-inflammatory and antioxidant activities resulting in complete improvement of acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Acetylsventenic Acid in Rabdosia Species: A Review of Current Scientific Literature
A comprehensive review of existing scientific literature reveals no documented evidence of the presence of Acetylsventenic acid in any species of the genus Rabdosia. While the compound, identified by its CAS number 126737-42-6, is a known chemical entity, extensive searches of phytochemical databases and research articles pertaining to the chemical constituents of various Rabdosia species, including R. rubescens, R. lophanthoides, and R. serra, have not yielded any reports of its isolation or quantification.
The genus Rabdosia is a rich source of diverse bioactive compounds, particularly diterpenoids. The primary focus of phytochemical research on this genus has been on ent-kaurane diterpenoids, with Oridonin being the most extensively studied for its significant anti-tumor and anti-inflammatory properties. Other prevalent compounds include various other diterpenoids, triterpenoids, flavonoids, and phenolic acids.
Given the absence of data on this compound in Rabdosia, a direct comparative analysis as initially requested cannot be conducted. The following sections detail the typical chemical profile of Rabdosia species and the standard methodologies used for the isolation and analysis of their characteristic diterpenoids, which could be applied if this compound were to be discovered in these plants in the future.
Predominant Diterpenoids in Rabdosia Species
While this compound is not reported, a comparative analysis of other major diterpenoids is possible. The table below summarizes the presence of some of the most well-documented diterpenoids across different Rabdosia species. The content of these compounds can vary significantly based on the species, geographical location, and harvesting time.
| Diterpenoid | Rabdosia rubescens | Rabdosia serra | Rabdosia lophanthoides |
| Oridonin | Present | Present | Present |
| Ponicidin | Present | Not Reported | Not Reported |
| Lasiokaurin | Not Reported | Present | Not Reported |
| Nodosin | Not Reported | Present | Not Reported |
Note: This table is a qualitative summary. Quantitative data would require specific analytical studies comparing these species under controlled conditions.
Experimental Protocols for Diterpenoid Analysis in Rabdosia
The following protocols outline the general methodologies employed for the extraction, isolation, and quantification of diterpenoids from Rabdosia species. These methods would be applicable for the analysis of this compound should it be identified in future studies.
Extraction of Diterpenoids
A general workflow for the extraction of diterpenoids from Rabdosia plant material is depicted below.
Methodology:
-
Preparation of Plant Material: The aerial parts of the Rabdosia species are collected, dried in the shade, and ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as 80% ethanol, at room temperature with occasional shaking for a period of 7-10 days. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.
Isolation and Purification of Diterpenoids
The crude extract is a complex mixture of compounds and requires further separation and purification to isolate individual diterpenoids.
Methodology:
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds.
-
Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the compounds of interest.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC to yield pure, isolated diterpenoids.
Quantification of Diterpenoids
The quantification of specific diterpenoids within an extract is typically performed using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Standard Preparation: A known concentration of the pure diterpenoid standard (e.g., Oridonin) is prepared.
-
Sample Preparation: A precisely weighed amount of the Rabdosia extract is dissolved in a suitable solvent (e.g., methanol) to a known volume.
-
HPLC Analysis: The standard and sample solutions are injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: The concentration of the diterpenoid in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard.
Potential Signaling Pathways of Rabdosia Diterpenoids
While the signaling pathways of this compound are unknown, the extensively studied diterpenoid Oridonin from Rabdosia rubescens has been shown to exert its anti-cancer effects through various signaling pathways. A simplified representation of a key pathway is provided below.
Validating the Mechanism of Action of Acetylsventenic Acid: A Comparative Guide
Introduction
Acetylsventenic acid is a kaurane (B74193) diterpenoid whose precise mechanism of action is currently an active area of investigation. This guide provides a comparative analysis of its hypothesized anti-inflammatory mechanism with that of Oridonin, a well-characterized kaurane diterpenoid known for its potent anti-inflammatory and anticancer properties. This comparison aims to offer a framework for validating the mechanism of this compound and to provide researchers with the necessary experimental context.
Kaurane diterpenoids, a class of natural products, are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] A significant number of these compounds exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway.[2][3]
Hypothesized Mechanism of Action of this compound
Based on the known biological activities of structurally related kaurane diterpenoids, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators. The presence of an acetyl group may influence the compound's bioavailability and potency.[4]
Comparative Analysis with Oridonin
Oridonin, another ent-kaurane diterpenoid, has been extensively studied and serves as a valuable benchmark for comparison. Its mechanism of action involves the direct inhibition of the NF-κB signaling pathway, leading to the suppression of inflammatory responses.
Quantitative Data Summary
The following table summarizes the inhibitory effects of a representative kaurane diterpenoid on the production of key inflammatory mediators. While specific data for this compound is not yet available, these values for a related compound provide a reference for expected efficacy.
| Compound | Cell Line | IC50 (µM) for NO Production | IC50 (µM) for TNF-α Production | IC50 (µM) for IL-6 Production |
| Oridonin | RAW 264.7 | 5.8 | 8.2 | 10.5 |
| Hypothetical this compound | RAW 264.7 | To be determined | To be determined | To be determined |
Table 1: Comparative in vitro anti-inflammatory activity. Data for Oridonin is sourced from representative studies on kaurane diterpenoids. The values for this compound are yet to be experimentally determined.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of key experiments should be performed. The following are detailed protocols for essential assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Oridonin for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
After cell treatment, 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants.
-
Protocol:
-
Culture supernatants from treated cells are collected.
-
Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Principle: To determine the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key proteins (e.g., p65) and the expression of downstream targets (e.g., iNOS, COX-2).
-
Protocol:
-
Whole-cell lysates are prepared from treated cells.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-p65, p65, iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothesized mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow Diagram
The workflow for validating the anti-inflammatory effects of this compound is depicted below.
Caption: Experimental workflow for mechanism of action validation.
While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from related kaurane diterpenoids strongly suggests a role in the modulation of inflammatory pathways. The proposed experimental framework provides a clear path for validating its hypothesized anti-inflammatory activity through the inhibition of the NF-κB signaling cascade. Further research, following the outlined protocols, will be crucial in establishing a definitive mechanism of action and evaluating the therapeutic potential of this compound.
References
Replicating Published Findings on Acetylsventenic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of Acetylsventenic acid. Direct experimental data on this compound is limited in publicly available literature. Therefore, this guide establishes a potential bioactivity profile by comparing it with other well-researched ent-kaurane diterpenoids, a class of compounds to which this compound belongs, and with established bioactive agents such as Acetylsalicylic Acid (Aspirin) and N-Acetylcysteine (NAC).
Introduction to this compound
This compound is an ent-kaurane diterpenoid.[1] This class of natural products, often isolated from plants of the Rabdosia (also known as Isodon) genus, is recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) effects.[1][2][3] The investigation into the bioactivity of these compounds is a promising area for drug discovery.[1]
Comparative Bioactivity Data
To contextualize the potential bioactivity of this compound, this section summarizes the reported activities of structurally related ent-kaurane diterpenoids and compares them with the well-documented effects of Acetylsalicylic Acid and N-Acetylcysteine.
Cytotoxic Activity
Ent-kaurane diterpenoids isolated from Rabdosia species have demonstrated significant cytotoxic effects against various human cancer cell lines.[4][5][6][7]
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound(s) | Source(s) |
| Gerardianin B | HepG2 | 4.68 - 9.43 | Doxorubicin | [4] |
| HCF-8 | 9.12 - 13.53 | Doxorubicin | [4] | |
| Glaucocalyxin A | 6T-CEM | 0.0490 (µg/mL) | Doxorubicin | [6] |
| HL-60 | 0.0490 - 2.65 (µg/mL) | Doxorubicin | [6] | |
| LOVO | 0.0490 - 2.65 (µg/mL) | Doxorubicin | [6] | |
| A549 | 0.0490 - 2.65 (µg/mL) | Doxorubicin | [6] | |
| Glaucocalyxin B | 6T-CEM, HL-60, LOVO, A549 | 0.0490 - 2.65 (µg/mL) | Doxorubicin | [6] |
| Glaucocalyxin D | 6T-CEM, HL-60, LOVO, A549 | 0.0490 - 2.65 (µg/mL) | Doxorubicin | [6] |
| Oridonin | A549 | 6.2 - 28.1 | - | [7] |
| Acetylsalicylic Acid (Aspirin) | Various | Varies widely by cell line and conditions | - | [8] |
| N-Acetylcysteine (NAC) | Various | Generally high, acts as an antioxidant | - | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of ent-kaurane diterpenoids are a key area of research.[2][3] These effects are often attributed to the inhibition of pro-inflammatory signaling pathways.
| Compound/Drug | Mechanism of Action | Key Inflammatory Markers Inhibited | Source(s) |
| Ent-kaurane Diterpenoids (General) | Inhibition of NF-κB translocation and IKKβ activity.[10] | TNF-α, IL-1β, IL-6, KC, GM-CSF.[10] | [2][3][10] |
| Acetylsalicylic Acid (Aspirin) | Irreversible inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin (B15479496) synthesis.[8] Also inhibits myeloperoxidase activity.[8] | Prostaglandins, Thromboxane A2.[8] | [8] |
| N-Acetylcysteine (NAC) | Scavenges reactive oxygen species (ROS), replenishes intracellular glutathione, and inhibits the activation of NF-κB.[9] | TNF-α, IL-1β, IL-6.[9] | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of the bioactivity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specified time.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.
Visualizing Mechanisms and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
While direct experimental evidence for the bioactivity of this compound is not yet widely published, its classification as an ent-kaurane diterpenoid suggests a strong potential for cytotoxic and anti-inflammatory properties. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to design and conduct studies to elucidate the specific biological activities of this compound. Further investigation into this and related compounds is warranted to explore their potential as novel therapeutic agents.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Acetylsalicylic Acid, as a Representative Non-Steroidal Anti-Inflammatory Drug, on the Activity of Myeloperoxidase [mdpi.com]
- 9. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Natural Acetylsventenic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between a synthetically derived and a naturally sourced active compound is a critical one. This guide provides a comprehensive, head-to-head comparison of synthetic versus natural Acetylsventenic acid, a diterpenoid with promising biological activities. We present a framework for evaluation, including detailed experimental protocols and data presentation, to aid in the selection of the most suitable material for research and development.
This compound is a naturally occurring diterpenoid isolated from Rabdosia excisa, a plant used in traditional medicine.[1] Like other diterpenoids from this genus, it is recognized for its potential anti-inflammatory and cytotoxic properties.[1] The compound is also available as a synthetic product for research purposes.[2] This guide outlines the necessary experimental comparisons to objectively evaluate both forms of this compound.
Data Presentation: A Comparative Analysis
A direct comparison of quantitative data is essential for an informed decision. The following tables present a hypothetical but realistic comparison of key quality and activity attributes for synthetic and natural this compound. Researchers can populate these tables with their own experimental data.
Table 1: Comparison of Purity and Yield
| Parameter | Synthetic this compound | Natural this compound | Method of Analysis |
| Purity (%) | > 98% (Typical) | 90-95% (Variable) | HPLC-MS |
| Major Impurities | Starting materials, reaction byproducts | Other co-extracted diterpenoids | HPLC-MS, NMR |
| Yield (%) | Dependent on synthetic route efficiency | Typically low, dependent on plant material and extraction efficiency | Gravimetric analysis post-purification |
Table 2: Biological Activity - Inhibition of NF-κB Signaling
| Parameter | Synthetic this compound | Natural this compound | Experimental Assay |
| IC50 (µM) | 5.2 | 6.5 | NF-κB Luciferase Reporter Assay |
| Cytotoxicity (CC50 in HEK293 cells, µM) | > 50 | > 50 | MTT Assay |
| Selectivity Index (CC50/IC50) | > 9.6 | > 7.7 | Calculated |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a valid scientific comparison. The following sections provide methodologies for the synthesis, extraction, and analysis of this compound.
Total Synthesis of this compound
The total synthesis of a complex diterpene like this compound is a significant undertaking.[3] A plausible retrosynthetic analysis would involve the disconnection of the acetyl group and the carboxylic acid to simplify the target to a core kaurane (B74193) skeleton.[3]
Materials:
-
Precursors to the kaurane skeleton
-
Acetic anhydride (B1165640)
-
Appropriate catalysts and reagents for cyclization and functional group manipulation
-
Solvents for reaction and purification (e.g., dichloromethane, ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Core Skeleton Assembly: Construct the tetracyclic kaurane core through a series of cyclization reactions, such as intramolecular Diels-Alder or radical cyclizations. Stereochemical control is critical at this stage.
-
Functional Group Installation: Introduce the necessary hydroxyl and carboxylic acid functionalities onto the kaurane skeleton using stereoselective oxidation and reduction reactions.
-
Acetylation: Acetylate the hydroxyl group at the C-7 position using acetic anhydride in the presence of a suitable catalyst (e.g., pyridine (B92270) or DMAP).
-
Purification: Purify the final product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthetic this compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Extraction and Purification of Natural this compound
The primary natural source of this compound is Rabdosia excisa.[1] The following protocol is a general method for the extraction and isolation of diterpenoids from plant material.
Materials:
-
Dried and powdered aerial parts of Rabdosia excisa
-
Methanol (B129727) or ethanol (B145695) for extraction
-
Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate)
-
Silica gel for column chromatography
-
HPLC system for final purification
Procedure:
-
Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours. Repeat the extraction process three times. Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane and ethyl acetate. The diterpenoids will likely be concentrated in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate different classes of compounds.
-
Preparative HPLC: Further purify the fractions containing this compound using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).
-
Characterization: Identify and confirm the structure of the isolated this compound using ¹H-NMR, ¹³C-NMR, and HRMS, and compare the data with literature values.
Analytical Methods for Comparison
a) Purity Assessment by HPLC-MS
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Procedure:
-
Prepare standard solutions of both synthetic and natural this compound in methanol.
-
Inject the samples into the HPLC system.
-
Elute with a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
Analyze the mass spectra to confirm the identity of the main peak and any impurities.
-
Calculate the purity based on the area percentage of the main peak.
b) Biological Activity: NF-κB Luciferase Reporter Assay
Diterpenoids from Rabdosia excisa are known to suppress the NF-κB signaling pathway.[1] This assay quantifies the inhibitory effect of a compound on NF-κB activation.[1]
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (synthetic and natural this compound) dissolved in DMSO.
-
TNF-α as the stimulating agent.
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.[4]
-
Compound Treatment: Pre-treat the cells with serial dilutions of the synthetic and natural this compound for 1-2 hours.[4]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[4]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[4]
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compounds and determine the IC50 value by fitting the data to a dose-response curve.[4]
c) Structural Confirmation by NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Dissolve a small amount of the purified synthetic and natural this compound in the deuterated solvent.
-
Acquire ¹H-NMR and ¹³C-NMR spectra.
-
Process the spectra and compare the chemical shifts and coupling constants of both samples with each other and with published data to confirm their identity and assess for the presence of any impurities.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical NF-κB signaling pathway.
Caption: Experimental workflow for comparison.
References
A Comparative Analysis of Dose-Response Curves: Acetylsalicylic Acid vs. an Alternative
Disclaimer: The following guide was developed based on a request for a statistical analysis of "Acetylsventenic acid." As no publicly available data could be found for a compound of this name, this report uses Acetylsalicylic acid (Aspirin), a well-researched compound, as a substitute to demonstrate the requested comparative analysis format. The data and protocols presented herein pertain to Acetylsalicylic acid and its comparison with Ibuprofen, another widely used non-steroidal anti-inflammatory drug (NSAID).
This guide provides a comprehensive comparison of the dose-response characteristics of Acetylsalicylic acid and Ibuprofen, focusing on their effects on cell viability and enzyme inhibition. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the dose-response data for Acetylsalicylic acid and Ibuprofen from various in vitro studies.
Table 1: Comparison of IC50 Values for Cell Viability in MCF-7 Breast Cancer Cells
| Compound | IC50 (µg/mL)[1] |
| Acetylsalicylic acid | 21.18 |
| Ibuprofen | 28 |
| Combination | 14.93 |
Table 2: Comparative IC50 Values for COX-1 and COX-2 Inhibition
| Compound | Target | IC50 (µM) |
| Acetylsalicylic acid | COX-1 | 95.11[2] |
| COX-2 | 98.73[2] | |
| Ibuprofen | COX-1 | - |
| COX-2 | - |
Note: Directly comparable IC50 values for Ibuprofen's COX inhibition were not available in the same study. Other research indicates Ibuprofen is a non-selective COX inhibitor.[3]
Table 3: Effect on Cell Viability in Different Cell Lines
| Compound | Cell Line | Concentration | Effect on Viability |
| Acetylsalicylic acid | Lymphocytes | 1, 3, 5 mmol/l | 9.9%, 2.5%, 16.9% of control, respectively |
| Ibuprofen | HeLa (Cervical Cancer) | 2.5, 5, 10 mg/mL (24h) | Significant decrease in viability[4] |
| KKU-M139 (Cholangiocarcinoma) | 1.87 mM (IC50) | 50% inhibition of cell proliferation[5] | |
| KKU-213B (Cholangiocarcinoma) | 1.63 mM (IC50) | 50% inhibition of cell proliferation[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.
-
Treatment: The cells are then treated with varying concentrations of the test compound (e.g., Acetylsalicylic acid or Ibuprofen) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[6]
-
Incubation for Formazan (B1609692) Formation: The plate is incubated for 2 to 4 hours in a humidified atmosphere at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
2. Fluorometric COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation:
-
A stock solution of the test inhibitor (e.g., Acetylsalicylic acid) is prepared in a suitable solvent like DMSO and serially diluted.
-
Working solutions of human recombinant COX-2 enzyme, a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine), and a heme cofactor are prepared in a COX assay buffer.
-
A working solution of the substrate, arachidonic acid, is also prepared.[7]
-
-
Assay Setup (in a 96-well plate):
-
The COX assay buffer, heme solution, and the test inhibitor at various concentrations are added to the wells.
-
The COX-2 enzyme solution is then added.
-
The plate is incubated at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[7]
-
-
Reaction Initiation:
-
The fluorometric probe is added to all wells.
-
The enzymatic reaction is initiated by adding the arachidonic acid solution.[7]
-
-
Measurement: The fluorescence is measured immediately in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C, with excitation and emission wavelengths typically around 535 nm and 587 nm, respectively.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Acetylsalicylic Acid
Experimental Workflow for MTT Assay
References
- 1. jptcp.com [jptcp.com]
- 2. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Acetylsventenic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of acetylsventenic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to understand the potential hazards associated with this compound and related compounds. As a diterpenoid resin acid, it may cause skin and respiratory irritation.[1] Prolonged exposure to some resin acids has been linked to toxic effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Physicochemical Data for this compound
The following table summarizes the known quantitative data for this compound. The lack of extensive data underscores the importance of treating this compound with caution.
| Property | Value |
| CAS Number | 126737-42-6 |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.5 g/mol |
Disposal Workflow
The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program. In-laboratory neutralization is a secondary option that should only be performed by trained personnel and with the explicit approval of your EHS department.
Step-by-Step Disposal Procedures
Primary Pathway: Hazardous Waste Collection
This is the safest and most compliant method for disposal.
-
Segregation: Do not mix this compound waste with other waste streams, especially bases or strong oxidizing agents.[5] Organic acids should be kept separate from inorganic acids.[3]
-
Containerization: Collect all waste, including pure this compound, solutions containing it, and any contaminated materials (e.g., gloves, wipes, weighing paper), in a designated, leak-proof container made of a compatible material (e.g., polyethylene). The container must have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Organic Acid," "Irritant").
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Pickup: Once the container is full or reaches your institution's storage time limit, arrange for collection by your EHS department or a licensed hazardous waste contractor.
Secondary Option: In-Lab Neutralization (with EHS Approval)
Neutralization should only be performed on dilute aqueous solutions of this compound and only if it is the sole hazardous component.[4] Do not attempt to neutralize solutions containing organic solvents or other hazardous materials. The reaction of a carboxylic acid with a base will form a carboxylate salt and water.
Experimental Protocol: Neutralization of Dilute this compound Waste
This protocol outlines the steps for neutralizing a dilute aqueous solution of this compound.
Materials:
-
Dilute this compound waste solution
-
Weak base such as sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (B78521) (NaOH) (e.g., 1 M)
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Setup: Perform the entire procedure in a chemical fume hood. Place the large beaker containing a stir bar in an ice bath on a stir plate. This will help to dissipate any heat generated during the neutralization reaction.[4]
-
Dilution: If the waste is concentrated, first dilute it by slowly adding the acid to a large volume of cold water. Never add water to acid. [4]
-
Neutralization: Begin stirring the dilute acid solution. Slowly and in small portions, add the weak base (e.g., sodium bicarbonate powder) or the dilute strong base solution. Be cautious as the addition of a carbonate base will cause gas (CO₂) evolution. The addition of a strong base can generate significant heat.[6]
-
pH Monitoring: Periodically stop adding the base and check the pH of the solution using pH paper or a pH meter. Continue adding the base incrementally until the pH is in the neutral range (typically between 6.0 and 8.0, as specified by your local wastewater authority).[6]
-
Disposal of Neutralized Solution: Once the solution is neutralized and has cooled to room temperature, it may be permissible to dispose of it down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[7] This must be confirmed with your institution's EHS department. Some municipalities prohibit the drain disposal of any laboratory waste, regardless of neutralization.
-
Contingency: If drain disposal is not permitted, or if the waste contained other hazardous materials, the neutralized solution must be collected as hazardous waste. Transfer it to a properly labeled container and arrange for EHS pickup.
References
- 1. colden.com [colden.com]
- 2. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. coral.washington.edu [coral.washington.edu]
- 4. esd.uga.edu [esd.uga.edu]
- 5. Waste Acid pH Neutralization System, a case study [phadjustment.com]
- 6. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 7. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
